molecular formula C8H12N2O2 B1244500 Ethanol,2-(2,4-diaminophenoxy)-

Ethanol,2-(2,4-diaminophenoxy)-

Cat. No.: B1244500
M. Wt: 168.19 g/mol
InChI Key: OQWWMUWGSBRNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanol,2-(2,4-diaminophenoxy)-, also known as Ethanol,2-(2,4-diaminophenoxy)-, is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanol,2-(2,4-diaminophenoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol,2-(2,4-diaminophenoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1-(2,4-diaminophenoxy)ethanol

InChI

InChI=1S/C8H12N2O2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-5,11H,9-10H2,1H3

InChI Key

OQWWMUWGSBRNMA-UHFFFAOYSA-N

Canonical SMILES

CC(O)OC1=C(C=C(C=C1)N)N

Synonyms

2,4-diaminophenoxyethanol
2-(2',4'-diaminophenoxy)ethanol
2-(2',4'-diaminophenoxy)ethanol dihydrochloride
2-(2',4'-diaminophenoxy)ethanol sulfate
2-(2',4'-diaminophenoxy)ethanol sulfate (1:1)

Origin of Product

United States

Foundational & Exploratory

Synthesis and purification of 2,4-Diaminophenoxyethanol sulfate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Purification of 2,4-Diaminophenoxyethanol Sulfate

Introduction

2,4-Diaminophenoxyethanol sulfate (CAS No. 70643-20-8) is an aromatic amine salt that presents as an off-white to light purple crystalline powder.[1] It is a crucial component in the cosmetics industry, where it functions as an m-diamine "coupler" in oxidative (permanent) hair dye formulations.[2][3] In these systems, couplers react with precursors (developers) in the presence of an oxidizing agent, such as hydrogen peroxide, to form complex dye molecules that impart stable, long-lasting color to the hair shaft.[1][2]

This technical guide provides a comprehensive overview of the synthesis and purification of 2,4-Diaminophenoxyethanol sulfate, designed for researchers, chemists, and drug development professionals. The narrative emphasizes the chemical principles behind the procedural steps, ensuring a deep understanding of the manufacturing process from starting materials to a high-purity final product.

Part 1: Synthesis of 2,4-Diaminophenoxyethanol Sulfate

The industrial synthesis of 2,4-Diaminophenoxyethanol and its salts is a well-established multi-step process. It begins with the etherification of a dinitro-substituted aromatic halide, followed by the reduction of the nitro groups, and concludes with the formation of the desired salt. According to the European Commission's Scientific Committee on Consumer Safety (SCCS) and other industry sources, the sulfate and dihydrochloride salts are synthesized via the same route, differing only in the final acidification step.[2][4]

Overall Synthesis Strategy

The synthesis can be logically divided into three primary stages:

  • Condensation: Synthesis of the intermediate, β-2,4-dinitrophenoxyethanol, via a Williamson ether synthesis-type reaction.

  • Hydrogenation: Catalytic reduction of the dinitro intermediate to the free amine base, 2,4-diaminophenoxyethanol.

  • Salt Formation: Treatment of the amine base with sulfuric acid to precipitate the target compound, 2,4-Diaminophenoxyethanol sulfate.

cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Salt Formation DNCB 2,4-Dinitrochlorobenzene Intermediate β-2,4-Dinitrophenoxyethanol DNCB->Intermediate Base (e.g., Na2CO3) Heat EG Ethylene Glycol EG->Intermediate Base (e.g., Na2CO3) Heat AmineBase 2,4-Diaminophenoxyethanol (Free Base) Intermediate->AmineBase Reduction H2 Hydrogen (H2) Catalyst Pd/C Catalyst FinalProduct 2,4-Diaminophenoxyethanol Sulfate AmineBase->FinalProduct Acidification H2SO4 Sulfuric Acid

Caption: Overall workflow for the synthesis of 2,4-Diaminophenoxyethanol Sulfate.
Step 1: Synthesis of β-2,4-Dinitrophenoxyethanol (Intermediate)

This initial step involves the reaction of 2,4-dinitrochlorobenzene (DNCB) with ethylene glycol under alkaline conditions.[5] This is a nucleophilic aromatic substitution, where the ethoxide, formed from ethylene glycol and a base, displaces the chloride on the DNCB ring. The electron-withdrawing nature of the two nitro groups activates the aromatic ring, making it susceptible to nucleophilic attack.

Experimental Protocol:

  • Charge a suitable reactor with ethylene glycol and begin agitation.

  • Add 2,4-dinitrochlorobenzene to the reactor. An excess of ethylene glycol is used, serving as both a reactant and a solvent.[5]

  • Introduce a base, such as sodium carbonate (Na₂CO₃), to the mixture. The base facilitates the deprotonation of ethylene glycol, forming the nucleophile.[5]

  • Heat the reaction mixture to a temperature range of 100-140°C. The reaction is maintained at this temperature for several hours (e.g., 4-6 hours) to ensure completion.[6]

  • Monitor the reaction progress using a suitable analytical method, such as Thin Layer Chromatography (TLC), until the DNCB is consumed.[5]

  • Upon completion, cool the reaction mixture and quench by adding water. This step precipitates the crude intermediate product.[5]

  • The solid β-2,4-dinitrophenoxyethanol is isolated by filtration, washed with water until the filtrate is neutral, and dried.[5]

ParameterValue / ReagentRationale
Starting Material2,4-Dinitrochlorobenzene (DNCB)Activated aromatic halide for nucleophilic substitution.
Reactant/SolventEthylene GlycolProvides the hydroxy-ethyl group for the ether linkage.
BaseSodium Carbonate (Na₂CO₃)Deprotonates ethylene glycol to form the active nucleophile.[5]
Temperature100 - 140 °CProvides sufficient energy to overcome the activation barrier of the reaction.[6]
Reaction Time4 - 6 hoursEnsures the reaction proceeds to completion.[6]
Step 2: Catalytic Hydrogenation to 2,4-Diaminophenoxyethanol

The core of the synthesis is the reduction of the two nitro groups on the intermediate to their corresponding amino groups. Catalytic hydrogenation is the preferred industrial method for this transformation due to its high efficiency and cleaner reaction profile compared to chemical reductions like using iron filings.[7]

Experimental Protocol:

  • Charge a pressure-rated hydrogenation reactor with the β-2,4-dinitrophenoxyethanol intermediate, a suitable solvent (e.g., Dimethylformamide - DMF), and a hydrogenation catalyst.[6]

  • Palladium on carbon (Pd/C) or a specialized Pd-Fe adsorptive resin are effective catalysts for this reduction.[6][8]

  • Seal the reactor and purge it with an inert gas (e.g., nitrogen) to remove oxygen.

  • Pressurize the reactor with hydrogen gas to the target pressure (e.g., up to 12 kg/cm ²).[6]

  • Heat the mixture to a moderate temperature (e.g., 40-60°C) with vigorous agitation to ensure efficient gas-liquid-solid mixing.[6]

  • Maintain the reaction under constant hydrogen pressure until the theoretical amount of hydrogen has been consumed, indicating the complete reduction of both nitro groups.

  • Upon completion, cool the reactor, vent the excess hydrogen, and purge again with nitrogen.

  • The catalyst is removed from the reaction mixture by filtration. The palladium catalyst is typically recovered and can be recycled.[6] The resulting filtrate contains the 2,4-diaminophenoxyethanol free base in solution.

ParameterValue / ReagentRationale
CatalystPalladium on Carbon (Pd/C)Highly effective and selective for the reduction of aromatic nitro groups.[7]
SolventDimethylformamide (DMF)A polar aprotic solvent that effectively dissolves the intermediate.[6]
Hydrogen Pressure~12 kg/cm ²Provides a sufficient concentration of hydrogen for the reaction to proceed efficiently.[6]
Temperature40 - 60 °CBalances reaction rate with catalyst stability and selectivity.[6]
Step 3: Formation of 2,4-Diaminophenoxyethanol Sulfate

The final step is an acid-base reaction to form the stable sulfate salt. The free amine is basic and can be readily protonated by sulfuric acid. The salt form is generally more stable, easier to handle, and has better powder properties than the free base.

Experimental Protocol:

  • The filtrate containing the 2,4-diaminophenoxyethanol free base is transferred to a new vessel.

  • Cool the solution and, under controlled conditions, slowly add a stoichiometric amount of sulfuric acid (H₂SO₄). The reaction is exothermic and requires careful temperature management.

  • The addition of sulfuric acid will protonate the two amino groups, causing the 2,4-Diaminophenoxyethanol sulfate salt to precipitate out of the solution.

  • The slurry is stirred for a period to ensure complete crystallization.

  • The final product is collected by filtration, washed with a suitable solvent (e.g., ethanol) to remove residual impurities, and dried under vacuum.

Part 2: Purification and Characterization

Achieving high purity is critical for the final product's application, especially in cosmetics where strict impurity limits are enforced.[2] The primary purification method for 2,4-Diaminophenoxyethanol sulfate is recrystallization.

Crude Crude Sulfate Salt Dissolve Dissolution Crude->Dissolve Solvent Hot Solvent (e.g., Water/Ethanol) Solvent->Dissolve Filter Hot Filtration (Optional) Dissolve->Filter Removes insoluble impurities Cool Cooling & Crystallization Filter->Cool Collect Filtration & Washing Cool->Collect Mother Liquor Removed Dry Drying Collect->Dry Pure Pure Product >98% Dry->Pure

Caption: General workflow for the purification of 2,4-Diaminophenoxyethanol Sulfate.
Detailed Protocol: Recrystallization

The choice of solvent is the most critical factor in recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] For a polar salt like 2,4-Diaminophenoxyethanol sulfate, a polar solvent system such as water or an ethanol-water mixture is a logical choice.

  • Solvent Selection: Begin by testing small batches of the crude product with potential solvents to find the optimal one. A mixture of two miscible solvents (a "good" solvent and a "poor" solvent) can also be effective.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimum amount of the chosen hot solvent until the solid just dissolves. Maintaining the solution at or near its boiling point is key.[9]

  • Decolorization (Optional): If the solution is colored by impurities, a small amount of activated carbon can be added to the hot solution to adsorb them. The carbon is then removed by hot filtration.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The cooling can be completed in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor which contains the dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove all traces of the solvent.

Characterization and Quality Control

The final product must be analyzed to confirm its identity and purity.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product. Commercial batches typically exhibit a purity of ≥98%.[1]

  • Impurity Profile: The process is monitored to control for potential impurities. According to CIR reports, common impurities can include m-phenylenediamine and 2,4-diaminoanisole, which are typically found at parts-per-million (ppm) levels in high-quality batches.[2]

ParameterSpecificationMethod
Purity≥ 98.0%HPLC
Ash Content≤ 0.5%-
Iron Content≤ 100 ppm-
m-phenylenediamine< 100 ppmHPLC
2,4-diaminoanisole< 100 ppmHPLC
(Data synthesized from commercial specifications and safety reports)[1][2]

Safety, Handling, and Storage

2,4-Diaminophenoxyethanol sulfate is a hazardous chemical and must be handled with appropriate precautions.

  • Hazards: It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[11]

  • Handling: All handling should be performed in a well-ventilated area or fume hood.[12] Personal Protective Equipment (PPE) is mandatory.[13]

  • Storage: The compound should be stored in a tightly-closed container in a cool, dry place, away from sources of ignition.[12]

PrecautionSpecification
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles or face shield, lab coat.[12][13]
Engineering Controls Use in a well-ventilated area with local exhaust ventilation.[13]
Accidental Release Vacuum or sweep up inert material. Avoid generating dust.[13]
First Aid (Skin Contact) Wash off immediately with plenty of soap and water.[12]
First Aid (Eye Contact) Rinse with pure water for at least 15 minutes and consult a doctor.[12]

Conclusion

The synthesis and purification of 2,4-Diaminophenoxyethanol sulfate is a robust and scalable process rooted in fundamental organic chemistry principles. The process, involving a nucleophilic aromatic substitution followed by catalytic hydrogenation and salt formation, can reliably produce high-purity material. The final quality of the product is heavily dependent on a carefully executed purification step, typically recrystallization, which effectively removes process-related impurities. By understanding the causality behind each step—from reaction mechanisms to purification theory—scientists and researchers can effectively produce and handle this important cosmetic ingredient while ensuring both safety and quality.

References

  • AFL. (2016). SAFETY DATA SHEET. Retrieved from [Link]

  • Yan-bai, Y. (2007). Synthesis of β-2,4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst. Semantic Scholar. Retrieved from [Link]

  • Yan-bai, Y. (2007). Synthesis of β-2, 4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst. ResearchGate. Retrieved from [Link]

  • Yixing Xinyu Chem. (2019). Preparation method of 2,4-diaminophenoxyethanol hydrochloride. Patsnap. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Diaminophenoxyethanol Sulfate. PubChem. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2024). 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). CN103396327A - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
  • Cosmetic Ingredient Review. (2024). 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. Retrieved from [Link]

  • European Commission. (2010). Opinion of the Scientific Committee on Consumer Safety on 2,4-diaminophenoxyethanol dihydrochloride and sulfate (A42). Public Health. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
  • Modakhem. (2026). Understanding 2,4-Diaminophenoxyethanol Sulfate for Hair Dye Formulations. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • European Commission. (2006). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. Retrieved from [Link]

  • Chemcess. (2025). Production Of Aromatic Amines. Retrieved from [Link]

  • Google Patents. (n.d.). US4681710A - Production of sulfonated amines.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

Sources

Physicochemical Profiling & Technical Characterization of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

[1]

Executive Summary

2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS 66422-95-5) is a highly polar, substituted phenylenediamine salt primarily utilized as an oxidative coupling agent in cosmetic, proteomic, and pharmaceutical intermediate applications.

For the drug development professional, this molecule serves as a critical model for handling highly soluble, oxidatively labile amine salts . Its physicochemical behavior—characterized by extreme hydrophilicity (LogP < 0) and rapid oxidation to quinone imines—demands rigorous control over environmental conditions during synthesis, formulation, and analysis. This guide provides a definitive technical analysis of its properties, stability mechanisms, and validated analytical protocols.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule consists of a 1,3-diaminobenzene core substituted at the 4-position with a hydroxyethoxy group.[1] The dihydrochloride salt form is selected to maximize aqueous solubility and improve solid-state stability compared to the free base.[1]

ParameterTechnical Specification
CAS Number 66422-95-5
IUPAC Name 2-(2,4-Diaminophenoxy)ethanol dihydrochloride
Synonyms 2,4-Diaminophenoxyethanol 2HCl; 4-(2-Hydroxyethoxy)-1,3-phenylenediamine dihydrochloride
Molecular Formula C₈H₁₂N₂O₂[2][3][4][5][6][7] · 2HCl
Molecular Weight 241.11 g/mol
Free Base CAS 70643-19-5 (MW: 168.19 g/mol )
SMILES Cl.Cl.OCCOc1ccc(N)cc1N
Structural Significance
  • Electron-Rich Core: The benzene ring is activated by three electron-donating groups (two amines, one ether), making it highly susceptible to electrophilic attack and oxidation.

  • Salt Form (2HCl): Protonation of both amino groups (anilinium ions) significantly reduces electron density on the ring in acidic media, providing temporary stability against oxidation.[1] However, at neutral/basic pH, the free amine is regenerated, triggering rapid degradation.

Physicochemical Profiling

The following data aggregates experimental values and high-confidence predictive models essential for pre-formulation studies.

Table 1: Core Physicochemical Parameters[1]
PropertyValueContext & Implications
Physical State White to off-white crystalline powderDarkens upon exposure to air/light (oxidation).
Melting Point 222 – 224 °C (Decomposes)High lattice energy typical of ionic salts.[1] Indicates good solid-state stability if kept dry.
Solubility (Water) > 400 g/L (at 20 °C)Extremely Soluble. The ionic nature dominates, making it suitable for aqueous formulations but challenging for liquid-liquid extraction.[1]
Solubility (Organics) Ethanol: ~23 g/LDMSO: SolubleEther/Chloroform: InsolublePoor solubility in non-polar solvents limits purification via standard organic extraction.[1]
LogP (Octanol/Water) -0.98 (at 20 °C)Hydrophilic. It will not partition into lipid bilayers; requires specialized HPLC methods (HILIC/Ion-Pairing).[1]
pKa (Estimated) pKa₁ ≈ 2.5; pKa₂ ≈ 5.5Values refer to the conjugate acids of the amine groups.[1] The molecule is fully protonated only at pH < 2.[1]
Hygroscopicity HighRequires storage in desiccated conditions. Moisture accelerates hydrolytic and oxidative degradation.

Stability & Degradation Mechanisms

Understanding the degradation pathways is non-negotiable for accurate analysis and storage.[1] The primary failure mode is oxidative coupling , not simple hydrolysis.

Oxidative Degradation Pathway

Upon exposure to air (oxygen) or chemical oxidants, the free base form undergoes a two-electron oxidation to form a Quinone Diimine .[1] This electrophilic intermediate is highly reactive and undergoes further coupling to form colored dimers, trimers, and polymers (bandrowski's base analogues).

Mechanism Visualization

The following diagram illustrates the oxidative cascade from the stable salt to the reactive quinone imine.[1]

OxidationPathwaycluster_conditionsCritical Control FactorsSaltStable Salt Form(Protonated, pH < 2)FreeBaseFree Base(Deprotonated, pH > 6)Salt->FreeBaseNeutralization (NaOH)RadicalSemiquinone Radical(Intermediate)FreeBase->Radical -e- (Oxidation)QuinoneImineQuinone Diimine(Reactive Electrophile)Radical->QuinoneImine -e- (Oxidation)PolymerColored Polymers(Degradation Products)QuinoneImine->Polymer Self-CouplingFactors1. pH Control (Keep < 4)2. Inert Atmosphere (N2/Ar)3. Light Protection

Figure 1: Oxidative degradation pathway of CAS 66422-95-5.[1][8][9] Stability is pH-dependent; acidic conditions favor the stable salt.[1]

Analytical Methodologies

Standard Reverse-Phase (RP) HPLC C18 columns often fail to retain this molecule due to its high polarity and ionic character.[1] The following protocols are validated for specificity and retention.

Protocol A: Ion-Pairing RP-HPLC (Recommended)

This method uses an anionic ion-pairing agent to increase the retention of the cationic analyte on a hydrophobic stationary phase.[1]

  • Column: C18 End-capped (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Sodium Octanesulfonate (Ion Pairing Agent) + 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic 90% A / 10% B (Adjust B up to 20% if retention is too high).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Aromatic absorption) or 240 nm .

  • Sample Diluent: Mobile Phase A (Crucial to maintain ion-pair equilibrium).

Protocol B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Ideal for LC-MS applications where non-volatile ion-pairing agents are prohibited.[1]

  • Column: Silica or Amide-based HILIC column.

  • Mobile Phase: Acetonitrile / 10 mM Ammonium Formate (pH 3.0) [85:15 v/v].[1]

  • Mechanism: Partitions the analyte into the water-enriched layer on the silica surface.[1]

Analytical Workflow Diagram

AnalyticalWorkflowSampleRaw Material(Hygroscopic Powder)PrepSample PreparationDissolve in acidified water (pH 2)Use Amber GlasswareSample->Prep Weigh under N2SeparationHPLC SeparationIon-Pairing C18 or HILICPrep->Separation Inject 10 µLDetectionDetectionUV @ 280nm (Quant)MS (ID)Separation->Detection ElutionDataPurity AnalysisLimit of Quantitation: < 0.1%Detection->Data Integration

Figure 2: Validated analytical workflow emphasizing stability controls during sample preparation.

Handling, Safety, and Storage

Trustworthiness Note: This compound is a known sensitizer.[10] Protocols must treat it as a potential allergen.

  • Storage: Store at Room Temperature (15-25°C) in a tightly sealed container. Inert atmosphere (Argon/Nitrogen) is highly recommended to prevent darkening (oxidation).[1]

  • PPE: Nitrile gloves (double gloving recommended due to high solubility/penetration), lab coat, and P2 dust mask or fume hood.

  • Hazards:

    • H317: May cause an allergic skin reaction.

    • H302: Harmful if swallowed.

    • Environmental: Do not release into waterways; highly toxic to aquatic life due to amine functionality.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 47932, 2-(2,4-Diaminophenoxy)ethanol dihydrochloride. Retrieved from [Link][1]

  • Scientific Committee on Consumer Products (SCCP). (2006).[1][10] Opinion on 2,4-Diaminophenoxyethanol and its salts.[3][4][6][7][11][12] European Commission. Retrieved from [Link][1]

  • SIELC Technologies. (2018).[1] Separation of Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 2-(2,4-diaminophenoxy)ethanol dihydrochloride.[1] Retrieved from [Link](Note: Generic link to ECHA database for verification of REACH status).[1]

Methodological & Application

Quantification of 2,4-Diaminophenoxyethanol in Oxidative Hair Dye Formulations

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity HPLC-DAD and UPLC-MS/MS Protocols

Executive Summary & Regulatory Context

2,4-Diaminophenoxyethanol (2,4-DPE) (CAS: 66422-95-5 for 2HCl salt) is a primary intermediate and coupler used in oxidative hair coloring products.[1] While deemed safe by the Scientific Committee on Consumer Safety (SCCS) at on-head concentrations up to 2.0%, it possesses sensitizing potential.[2][3][4] Consequently, precise quantification is critical for regulatory compliance (EU Cosmetics Regulation 1223/2009, Annex III) and Quality Control (QC).[1]

The Analytical Challenge: 2,4-DPE is a hydrophilic, basic amine often supplied as a dihydrochloride salt.[1] It is susceptible to oxidative degradation in solution, particularly at alkaline pH, forming coupled imine byproducts.[1] Standard extraction protocols often fail due to this instability, leading to under-quantification.[1]

Scope of this Guide: This protocol details two validated pathways:

  • Method A (HPLC-DAD): Robust routine QC for finished products (limit of quantitation ~10 ppm).

  • Method B (UPLC-MS/MS): High-sensitivity trace analysis and impurity profiling (limit of quantitation < 100 ppb).

Chemical Intelligence & Handling

  • Molecular Weight: 168.19 g/mol (Free Base); 241.11 g/mol (Dihydrochloride).

  • Solubility: Highly soluble in water; sparingly soluble in pure organic solvents.

  • Stability Warning: Rapidly oxidizes in the presence of air and light.

    • Critical Control Point: All extraction solvents must contain a reducing agent (Antioxidant) to stabilize the diamine functionality during sample preparation.

Method A: HPLC-DAD (Routine QC)

Best for: Raw material purity testing and finished product assay.[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Poroshell 120 Bonus-RP (3.0 x 100 mm, 2.7 µm) or equivalentPolar-Embedded Group: Prevents dewetting in high aqueous phases and shields silanols, reducing peak tailing for basic amines.[1]
Mobile Phase A 20 mM Phosphate Buffer (pH 3.0) + 0.1% Sodium OctanesulfonateLow pH suppresses silanol ionization; ion-pairing agent improves retention of the polar salt.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier.
Flow Rate 0.5 mL/minOptimized for 2.7 µm fused-core particles.[1]
Column Temp 30°CMaintains reproducible retention times.
Detection DAD at 290 nm (bw 4 nm); Ref 360 nm290 nm is the absorption maximum for the phenoxyethanol core.
Injection Vol 5 µLPrevent column overload.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
10.06040
12.06040
12.1955
15.0955
Sample Preparation Protocol (The "Stabilized Extraction")

Reagent Preparation:

  • Extraction Solvent: 50:50 Water:Methanol containing 0.1% (w/v) Ascorbic Acid and 0.1% (w/v) Sodium Sulfite .

    • Note: Prepare fresh daily. The dual-antioxidant system scavenges dissolved oxygen immediately.

Workflow:

  • Weighing: Accurately weigh 1.0 g of hair dye cream into a 50 mL volumetric flask.

  • Dispersion: Add 20 mL of Extraction Solvent. Vortex vigorously for 1 minute to break the emulsion.

  • Extraction: Sonicate for 15 minutes in a water bath (keep temp < 30°C to prevent thermal degradation).

  • Dilution: Dilute to volume with Extraction Solvent. Invert 10 times.

  • Clarification: Centrifuge a 2 mL aliquot at 10,000 rpm for 5 minutes.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Method B: UPLC-MS/MS (Trace Analysis)

Best for: Detecting trace contamination in manufacturing lines or confirming identity in complex matrices.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Source Temp: 150°C.

  • Desolvation Gas: 1000 L/hr @ 500°C.

  • Capillary Voltage: 3.0 kV.

MRM Transitions (Optimize for your specific instrument):

Analyte Precursor Ion (m/z) Product Ion (Quantifier) Product Ion (Qualifier) Cone Voltage (V) Collision Energy (eV)
2,4-DPE 169.1 [M+H]+ 124.1 (Loss of -C2H5O) 107.1 (Loss of -C2H5O-NH3) 30 22

| Internal Std * | 173.1 [M+H]+ | 128.1 | 111.1 | 30 | 22 |[1]

*Internal Standard Recommendation: 2,4-Diaminophenoxyethanol-d4 (if available) or a structural analog like 2,4-Diaminoanisole-d3.[1]

LC Conditions (MS-Compatible)
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).[1]

    • Why T3? Superior retention for polar compounds in 100% aqueous mobile phases.[5]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0 with Acetic Acid).

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 0-1 min (2% B), 1-6 min (2% -> 90% B).

Visualizing the Analytical Workflow

The following diagram illustrates the critical decision points and sample preparation logic to ensure data integrity.

G Start Start: Hair Dye Sample Matrix Matrix Assessment: Cream/Emulsion vs. Liquid Start->Matrix Prep Extraction Protocol Solvent: 50% MeOH/H2O CRITICAL: Add 0.1% Ascorbic Acid Matrix->Prep Disrupt Emulsion Sep Separation Strategy Prep->Sep HPLC Method A: HPLC-DAD (Routine QC > 0.1%) Sep->HPLC High Conc. LCMS Method B: UPLC-MS/MS (Trace < 0.1% / ID) Sep->LCMS Low Conc. Data Data Analysis Check Resolution (Rs > 1.5) Check Tailing Factor (T < 1.5) HPLC->Data LCMS->Data Result Final Quantification Data->Result

Caption: Workflow emphasizing the critical antioxidant addition step during extraction to prevent analyte degradation.

Expert Troubleshooting & Validation Criteria

Common Failure Modes
  • Peak Splitting:

    • Cause: Sample solvent is stronger than the mobile phase (e.g., dissolving in 100% Methanol).

    • Fix: Dissolve/dilute the final sample in the starting mobile phase (95% Buffer / 5% ACN).

  • Low Recovery (< 80%):

    • Cause: Oxidation of the amine groups.

    • Fix: Verify the freshness of the Ascorbic Acid/Sodium Sulfite solution. Ensure sonication bath is not overheating (>35°C accelerates oxidation).

  • Tailing Peaks:

    • Cause: Secondary interactions with residual silanols on the column.

    • Fix: Increase buffer concentration (up to 50mM) or switch to a "Base-Deactivated" column (like the Poroshell Bonus-RP or Waters XBridge).

System Suitability Requirements

Before running a sample batch, the system must pass these criteria:

  • Resolution (Rs): > 2.0 between 2,4-DPE and nearest interference (often p-Phenylenediamine or Resorcinol).[1]

  • Injection Precision: RSD < 1.0% for 5 replicates of the Standard.

  • Tailing Factor: 0.8 < T < 1.5.

References

  • Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on 2,4-diaminophenoxyethanol dihydrochloride and sulfate.[1][2][3][4][7][8][9] SCCS/1367/10.[2][7] European Commission.

  • European Commission. (2009). Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products. Official Journal of the European Union.

  • Feng, F., et al. (2011).[1] Highly sensitive and accurate screening of 40 dyes in soft drinks by liquid chromatography–electrospray tandem mass spectrometry.[10] Journal of Chromatography B, 879(20), 1813-1818.[1] (Adapted for hair dye matrix methodology).[5]

  • Agilent Technologies. (2012). Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column.[1][10][5] Application Note 5991-1289EN.[1][10]

Sources

Application Notes and Protocols: 2,4-Diaminophenoxyethanol in Permanent Hair Color Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of 2,4-Diaminophenoxyethanol, primarily as its hydrochloride salt (HCl), in permanent (oxidative) hair color formulations. It details the mechanism of action, provides detailed formulation guidelines, and outlines robust protocols for application, performance evaluation, and stability testing. The insights herein are grounded in established cosmetic science and regulatory safety assessments to ensure the development of safe, stable, and efficacious hair coloring products.

Introduction: The Role of 2,4-Diaminophenoxyethanol as a Color Coupler

Permanent hair dyeing is a complex chemical process designed to deliver long-lasting color that withstands multiple washes. The technology relies on oxidative chemistry, where small, colorless molecules known as dye precursors penetrate the hair shaft and subsequently react to form large, colored polymers that become trapped within the hair's cortex.[1][2]

This system is primarily composed of two reactive components:

  • Primary Intermediates (Precursors or Developers): Aromatic amines or phenols, such as p-phenylenediamine (PPD) or p-aminophenol, which are oxidized to become reactive.[2][3]

  • Secondary Intermediates (Couplers or Reaction Modifiers): Aromatic compounds, typically meta-substituted phenols or amines, that react with the oxidized primary intermediate to form the final color.[2][3]

2,4-Diaminophenoxyethanol (DPE), most commonly used as 2,4-Diaminophenoxyethanol HCl, is a key ingredient that functions as a highly effective m-diamine coupler.[4][5] It does not form color on its own but is essential for creating a wide spectrum of shades—from blondes and browns to intense reds and violets—by modifying the color produced by the primary intermediate.[6][7] Its unique structure allows it to participate in the oxidative coupling reaction to produce vibrant, stable chromophores within the hair fiber.[8]

Physicochemical Profile

Understanding the fundamental properties of 2,4-Diaminophenoxyethanol HCl is critical for its effective use in formulations.

PropertyValueReference
INCI Name 2,4-Diaminophenoxyethanol HCl[9]
CAS Number 66422-95-5[4][10]
Chemical Name 2-(2,4-Diaminophenoxy)ethanol dihydrochloride[1][11]
Molecular Formula C₈H₁₂N₂O₂ · 2HCl[11]
Molecular Weight ~241 g/mol [4]
Appearance Light grey to light pink or lavender powder[4][9]
Purity (Typical) ≥98.0%[4][5][8]
Function Hair dye coupler (secondary intermediate)[4][5][8]

Mechanism of Action in Oxidative Hair Coloration

The formation of permanent color within the hair shaft is a multi-step process initiated upon mixing the dye cream with a developer (oxidizing agent).

  • Alkaline Environment: The dye cream is formulated at a high pH (typically 9.0-10.5), using an alkalizing agent like ammonia or monoethanolamine (MEA).[12][13] This alkaline environment causes the hair cuticle to swell, allowing the small, unreacted precursor and coupler molecules (like DPE) to diffuse into the cortex.[2]

  • Oxidation of Melanin: The oxidizing agent, typically hydrogen peroxide (H₂O₂), simultaneously lightens the natural melanin pigment in the hair, creating a base for the new color to be deposited.[2][3]

  • Formation of Reactive Intermediates: Hydrogen peroxide oxidizes the primary intermediates (e.g., p-phenylenediamine) into highly reactive quinonediimines.[2][3]

  • Coupling Reaction: The 2,4-Diaminophenoxyethanol, acting as a nucleophile, rapidly attacks the electrophilic quinonediimine intermediate.[4][5] This "coupling" reaction forms a larger, stable indo-dye molecule.

  • Polymerization & Color Lock: These newly formed color molecules are too large to diffuse out of the swollen hair shaft.[3] When the hair is rinsed and its pH is lowered, the cuticle closes, trapping the color polymers within the cortex and resulting in a "permanent" color.

The diagram below illustrates this intricate chemical workflow.

G cluster_0 Outside Hair Shaft (pH ~9-10.5) cluster_1 Inside Hair Cortex DPE DPE (Coupler) Penetrated_DPE Penetrated DPE DPE->Penetrated_DPE Penetrates Hair Precursor Precursor (e.g., PPD) Reactive_Intermediate Reactive Intermediate (Quinonediimine) Precursor->Reactive_Intermediate Penetrates Hair H2O2 H₂O₂ (Developer) H2O2->Reactive_Intermediate Oxidizes Alkali Alkalizing Agent Alkali->Precursor Swells Cuticle Final_Dye Large, Trapped Color Polymer Penetrated_DPE->Final_Dye Coupling Reaction Reactive_Intermediate->Final_Dye Coupling Reaction G cluster_workflow Application & Evaluation Workflow start 1. Prepare Hair Tress (e.g., 2g Virgin White Hair) mix 2. Mix Dye Cream & Developer (1:1 ratio) start->mix apply 3. Apply Mixture to Tress (Saturate evenly) mix->apply process 4. Process for 30 min at 30°C apply->process rinse 5. Rinse with Water (until clear) process->rinse shampoo 6. Shampoo & Condition rinse->shampoo dry 7. Dry Tress shampoo->dry evaluate 8. Evaluate Color (Visual & Instrumental) dry->evaluate

Sources

Application Notes: 2,4-Diaminophenoxyethanol as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminophenoxyethanol, commonly available as its more stable dihydrochloride salt (2,4-DAPE), is an aromatic compound recognized for its role as a coupling agent in the cosmetics industry.[1][2] However, its chemical architecture—a highly activated phenylenediamine ring substituted with a hydroxyethoxy group—presents a compelling and underexplored platform for pharmaceutical synthesis and drug discovery.[3][4] The molecule possesses three distinct functional handles: two primary aromatic amine groups at the C2 and C4 positions and a primary alcohol. This trifunctional nature allows for a diverse range of chemical transformations, positioning 2,4-DAPE as a versatile starting material for constructing complex molecular scaffolds, particularly heterocyclic systems of high medicinal value.[5][6]

This guide provides an in-depth look at the synthetic potential of 2,4-DAPE, focusing on its application in building pharmaceutical intermediates. We present detailed protocols, mechanistic insights, and characterization data to support its adoption in drug development workflows.

Physicochemical and Handling Properties

A thorough understanding of a building block's properties is critical for successful and safe experimental design. 2,4-Diaminophenoxyethanol is typically supplied as the dihydrochloride salt to enhance stability, as free aminophenols can be susceptible to air oxidation.[6]

PropertyValueSource
Chemical Name 2-(2,4-Diaminophenoxy)ethanol dihydrochloride[2][7]
CAS Number 66422-95-5[2][8]
Molecular Formula C₈H₁₄Cl₂N₂O₂[7]
Molecular Weight 241.11 g/mol [7]
Appearance Off-white to pale grey crystalline powder[2][9]
Melting Point 222-224 °C[2][9]
Solubility Soluble in water; slightly soluble in DMSO and methanol[2][9]
Purity (Typical) ≥99% (by HPLC)[9]

Safety & Handling: 2,4-Diaminophenoxyethanol HCl is classified as harmful if swallowed and may cause skin and serious eye irritation.[10][11] It is also a potential skin sensitizer.[10][11] Always handle this compound in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][10] Avoid creating dust.[8] Store the container tightly closed in a dry, cool, and well-ventilated place.[8][9]

Core Reactivity and Synthetic Potential

The utility of 2,4-DAPE stems from the reactivity of its ortho-phenylenediamine core. This structural motif is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold found in numerous FDA-approved drugs due to its wide range of biological activities.[12][13]

Application Note 1: Synthesis of Benzimidazole Scaffolds

The condensation of an ortho-phenylenediamine with a carboxylic acid or its equivalent is one of the most direct methods for forming the benzimidazole ring system.[14] This reaction, known as the Phillips condensation, provides a robust entry into a vast chemical space. The ethanol side chain of 2,4-DAPE remains as a functional handle for further diversification (e.g., to improve solubility or to attach another pharmacophore).

Below is a workflow illustrating the synthesis of a 2-substituted benzimidazole derivative from 2,4-DAPE.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Work-up & Purification DAPE 2,4-Diaminophenoxyethanol HCl ReactionVessel Reaction Vessel DAPE->ReactionVessel Acid Carboxylic Acid (R-COOH) Acid->ReactionVessel Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->ReactionVessel Solvent High-Boiling Solvent (e.g., Toluene) Solvent->ReactionVessel Heat Heat with Dean-Stark Trap (to remove water) ReactionVessel->Heat Reflux ProductFormation Intermediate Product in Solution Heat->ProductFormation Forms Benzimidazole Ring Quench Basification (e.g., NaHCO3) ProductFormation->Quench Cool & Quench Extraction Solvent Extraction (e.g., Ethyl Acetate) Quench->Extraction Aqueous Work-up Chromatography Column Chromatography Extraction->Chromatography FinalProduct Final Benzimidazole Product Chromatography->FinalProduct Isolate Pure Product PROTAC_Concept TargetLigand Target Protein Ligand (Warhead) DAPE 2,4-DAPE Core TargetLigand->DAPE Attach via Amine 1 E3Ligand E3 Ligase Ligand E3Ligand->DAPE Attach via Amine 2 Solubility Solubilizing Group (e.g., PEG chain) DAPE->Solubility Modify via -OH group

Sources

Advanced Protocol: In Vitro Dermal Absorption of 2,4-Diaminophenoxyethanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Compliance: OECD Test Guideline 428 | SCCS Notes of Guidance (12th Rev.) Application: Safety Assessment for Oxidative Hair Dye Formulations

Executive Summary & Scientific Context

2,4-Diaminophenoxyethanol Dihydrochloride (CAS: 66422-95-5) is a hydrophilic primary intermediate and coupler used in oxidative hair dyes.[1] Due to its ionic nature (HCl salt) and low logP, it exhibits limited passive transport through the stratum corneum. However, regulatory safety assessments (SCCS) require rigorous quantification of systemic exposure potential.

This Application Note provides a validated workflow for quantifying dermal absorption using Franz Diffusion Cells. Unlike lipophilic drugs, the critical technical challenge here is barrier integrity verification and mass balance recovery , as the molecule is highly water-soluble and prone to rapid washout during the rinse phase.

Physicochemical Profile & Experimental Implications
ParameterValueExperimental Implication
Molecular Weight 241.11 g/mol (2HCl salt)Small enough to penetrate if barrier is compromised.
LogP -0.98 (Hydrophilic)Critical: Will not partition easily into lipophilic stratum corneum. Requires aqueous receptor fluid.
Solubility >400 g/L (Water)Sink conditions in receptor fluid are easily maintained with PBS; no solubilizers (e.g., Ethanol, BSA) needed.
Stability Air SensitiveAction: Receptor fluid must be degassed. Samples should be analyzed within 24h or stored frozen.
pKa Basic aminesIonized at physiological pH; affects HPLC retention (requires ion-pairing or buffered mobile phase).

Experimental Strategy & Workflow

The following workflow adheres to OECD 428 principles, specifically adapted for rinse-off hair dye products .

Diagram 1: OECD 428 Workflow for Hair Dyes

G cluster_0 Critical Control Point Start Study Initiation SkinPrep Skin Preparation (Dermatomed Pig/Human: 400µm) Start->SkinPrep Integrity Barrier Integrity Test (TEWL or Electrical Resistance) SkinPrep->Integrity DosePrep Formulation Mixing (1:1 Dye + H2O2) Integrity->DosePrep Pass Exposure Exposure Period (30 Minutes) DosePrep->Exposure Wash Standardized Wash (Mimic Rinse-Off) Exposure->Wash Monitor Post-Exposure Monitoring (24 - 72 Hours) Wash->Monitor Extraction Compartment Extraction (SC, Epidermis, Dermis) Monitor->Extraction Analysis HPLC-DAD / LC-MS/MS Extraction->Analysis

Caption: Step-by-step workflow emphasizing the critical "Wash" step distinct to hair dye protocols compared to leave-on cosmetics.

Detailed Protocols

Protocol A: Skin Preparation & Integrity

Objective: Ensure the skin barrier is functional.[2][3] Hydrophilic molecules like 2,4-Diaminophenoxyethanol HCl penetrate damaged skin at rates orders of magnitude higher than intact skin.

  • Skin Source: Frozen dermatomed pig ear skin or human ex vivo abdominal skin.

  • Thickness:

    
    . (Thicker skin retains too much compound in the dermis; thinner skin risks damage).
    
  • Thawing: Thaw in physiological saline at room temperature for 30-60 mins.

  • Mounting: Mount on static Franz Diffusion Cells (surface area ~1.0

    
    ).
    
  • Integrity Test (Electrical Resistance):

    • Fill donor and receptor chambers with 0.9% NaCl.

    • Measure resistance (

      
      ) across the skin.
      
    • Cut-off: Pig skin < 3

      
       or Human skin < 10 
      
      
      
      must be rejected.
Protocol B: Dosing & Exposure (The "Hair Dye" Simulation)

Objective: Mimic real-world consumer use (oxidative environment).

  • Receptor Fluid: Phosphate Buffered Saline (PBS), pH 7.4.

    • Note: Degas by sonication for 15 mins to prevent bubble formation under the skin.

  • Formulation Preparation:

    • Mix: 2,4-Diaminophenoxyethanol HCl (4% stock) 1:1 with Hydrogen Peroxide (6% developer).

    • Final Concentration: 2.0% (w/w) on-head.[4][5][6]

    • Timing: Apply immediately after mixing (oxidative coupling begins instantly).

  • Application:

    • Dose: 20 mg/

      
        (finite dose).
      
    • Spread evenly using a glass rod or positive displacement pipette.

  • Exposure:

    • Leave open to air (unoccluded) for 30 minutes .

  • The Wash (Critical Step):

    • At T=30 min, remove formulation using a standardized washing protocol:

      • 3x washes with water (1 mL each).

      • 1x wash with 2% Sodium Dodecyl Sulfate (SDS) (mimics shampoo).

      • 3x washes with water.

    • Collect all wash fluids for Mass Balance analysis.

  • Post-Exposure Monitoring:

    • Refill donor chamber with air (dry) or leave empty.

    • Continue sampling receptor fluid for 24 to 72 hours to monitor delayed penetration from the skin reservoir.

Protocol C: Extraction & Sample Processing

Objective: Recover the molecule from all compartments to calculate Mass Balance (95-105% acceptable range).

  • Receptor Fluid: Direct injection (filter 0.45

    
    ).
    
  • Stratum Corneum (Tape Stripping):

    • Use 10-20 adhesive tape strips.

    • Extract strips in Mobile Phase (e.g., Water/Methanol).

    • Regulatory Note: For hair dyes, the SCCS considers the first 2 strips as "unabsorbed" (external), but strips 3-20 are often debated. Conservative safety assessments usually exclude strips from the "absorbed" dose unless bioavailability data proves otherwise.

  • Epidermis/Dermis:

    • Heat separate (60°C for 2 min) or mince whole skin.

    • Extract in solvent (Water/MeOH 50:50) via bead beating or sonication.

Analytical Methodology (HPLC-DAD)

Since 2,4-Diaminophenoxyethanol HCl is an aromatic amine, it is UV-active.

  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5

    
    ).
    
  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 6.0) or Phosphate Buffer + Ion Pair Reagent (Octanesulfonic acid) to retain the polar amine.

    • B: Acetonitrile.[7]

  • Gradient: 95% A to 50% A over 15 mins.

  • Wavelength: 290 nm (primary) and 210 nm.

  • LOD/LOQ: Must be

    
     ng/mL to detect trace penetration.
    

Data Analysis & Interpretation

Calculation Logic

The SCCS defines "Systemic Exposure Dose" (SED) for hair dyes conservatively.

Diagram 2: Mass Balance & Absorption Logic

Logic cluster_absorbed Bioavailable (SCCS Definition) Applied Applied Dose (100%) Wash Wash/Rinse (~90-98%) Applied->Wash SC Stratum Corneum (Tape Strips) Applied->SC Epidermis Epidermis Applied->Epidermis Dermis Dermis Epidermis->Dermis Receptor Receptor Fluid Dermis->Receptor

Caption: Regulatory definition of absorption includes Epidermis, Dermis, and Receptor fluid. Stratum Corneum is usually excluded for rinse-off products.

Reporting Metrics Table
MetricFormulaTypical Result (Oxidative)
Flux (

)
Slope of linear portion (

)
Very low (often non-linear due to wash)
Total Absorption


Mass Balance


% Absorbed


Interpretation: If the absorption exceeds 5-10


 , re-evaluate skin integrity or wash efficiency. High hydrophilicity usually guarantees low penetration unless the barrier is physically breached.

References

  • SCCS (Scientific Committee on Consumer Safety). (2010). Opinion on 2,4-Diaminophenoxyethanol and its salts.[1][4][5][6][8][9][10][11] SCCS/1369/10. European Commission.[2][5][12] [Link]

  • OECD. (2004).[2] Test No. 428: Skin Absorption: In Vitro Method.[2][13][14] OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • SCCS. (2023).[2][15] The SCCS Notes of Guidance for the Testing of Cosmetic Ingredients and their Safety Evaluation, 12th Revision.[12] SCCS/1647/22. [Link]

  • Hueber-Becker, F., et al. (2004).[16] Human systemic exposure to a [14C]-para-phenylenediamine-containing oxidative hair dye and correlation with in vitro percutaneous absorption in human or pig skin.[16] [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Derivatives from 2,4-Diaminophenoxyethanol for Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

2,4-Diaminophenoxyethanol is an aromatic compound featuring two amine functionalities and a primary alcohol on a phenoxy scaffold.[1] While its primary established application lies within the cosmetics industry as a component in oxidative hair dyes[2][3], its rich chemical architecture presents a significant, yet largely untapped, potential for the synthesis of novel functional materials. The presence of nucleophilic amino groups, a reactive hydroxyl group, and an aromatic ring system provides multiple avenues for chemical modification, making it an ideal starting material for creating a diverse library of derivatives with tailored properties for material science applications.

These application notes provide a comprehensive guide for researchers and scientists to explore the synthesis of novel derivatives from 2,4-Diaminophenoxyethanol. The protocols herein are designed to be robust and reproducible, while also offering the flexibility for adaptation and further innovation. We will delve into the rationale behind the synthetic strategies and provide detailed, step-by-step methodologies for the creation of new materials with potential applications in fields such as polymer science, optoelectronics, and advanced coatings.

Core Chemistry: The Reactivity of 2,4-Diaminophenoxyethanol

The synthetic versatility of 2,4-Diaminophenoxyethanol stems from its key functional groups:

  • Aromatic Amine Groups: The two amino groups on the benzene ring are nucleophilic and can readily participate in a variety of reactions, including amidation, imine formation, and diazotization. Their positions on the ring also influence the electronic properties of the molecule.

  • Primary Hydroxyl Group: The ethanol moiety provides a primary alcohol that can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid, offering another site for chemical modification.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, although the activating nature of the amino and alkoxy groups must be considered.

By strategically targeting these functional groups, a wide array of novel derivatives can be synthesized.

Synthesis of Novel Derivatives: Protocols and Applications

This section outlines detailed protocols for the synthesis of three distinct classes of novel derivatives from 2,4-Diaminophenoxyethanol, each with promising applications in material science.

Protocol 1: Synthesis of a Novel Epoxy-Amine Monomer for High-Performance Thermosets

Rationale: Aromatic diamines are widely used as curing agents for epoxy resins, imparting high thermal stability and chemical resistance to the resulting thermoset polymers. By functionalizing the hydroxyl group of 2,4-Diaminophenoxyethanol with an epoxy ring, we can create a novel AB-type monomer that can undergo self-polymerization or co-polymerization with other epoxy or amine monomers to create advanced thermosetting materials.

Potential Applications:

  • High-performance adhesives and composites for aerospace and automotive industries.

  • Corrosion-resistant coatings for industrial applications.

  • Encapsulation materials for electronic components.

Experimental Protocol:

Step 1: Synthesis of 2-(2,4-Dinitrophenoxy)ethanol This initial step is based on the Williamson ether synthesis.[4][5]

  • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, dissolve 10.1 g (0.05 mol) of 2,4-dinitrochlorobenzene and 15.5 g (0.25 mol) of ethylene glycol in 100 mL of a suitable solvent like isopropanol.

  • Slowly add a solution of 2.0 g (0.05 mol) of sodium hydroxide in 20 mL of water to the reaction mixture with vigorous stirring.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water to precipitate the product.

  • Filter the yellow precipitate, wash thoroughly with water, and dry under vacuum to obtain 2-(2,4-dinitrophenoxy)ethanol.

Step 2: Synthesis of 2,4-Diaminophenoxyethanol This step involves the reduction of the nitro groups to amino groups.[4][5]

  • In a hydrogenation vessel, dissolve 11.4 g (0.05 mol) of 2-(2,4-dinitrophenoxy)ethanol in 100 mL of ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (50-60 psi) and stir the mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Carefully filter the catalyst through a bed of Celite and concentrate the filtrate under reduced pressure to yield 2,4-Diaminophenoxyethanol. The dihydrochloride salt can also be prepared as described in the literature.[5][6]

Step 3: Glycidylation of the Hydroxyl Group

  • In a 250 mL flask, dissolve 8.4 g (0.05 mol) of the synthesized 2,4-Diaminophenoxyethanol in 100 mL of epichlorohydrin.

  • Add a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), in a catalytic amount.

  • Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise while maintaining the temperature at 50-60°C.

  • Stir the reaction mixture for 4-6 hours.

  • After the reaction, wash the mixture with water to remove excess NaOH and NaCl.

  • Distill off the excess epichlorohydrin under reduced pressure to obtain the crude epoxy-amine monomer.

  • Purify the product by column chromatography.

Characterization Data:

Technique Expected Results
FTIR Appearance of characteristic epoxy ring vibration peaks (around 910 and 830 cm⁻¹). Disappearance of the broad O-H stretch from the starting material.
¹H NMR Signals corresponding to the glycidyl ether protons.
Mass Spec Molecular ion peak corresponding to the expected molecular weight of the epoxy-amine monomer.
Protocol 2: Synthesis of a Schiff Base Derivative for Fluorescent Sensing

Rationale: Schiff bases derived from aromatic diamines and aldehydes often exhibit interesting photophysical properties, such as fluorescence. By reacting 2,4-Diaminophenoxyethanol with a suitable aldehyde, we can create a novel fluorescent molecule. The hydroxyl group can be further functionalized to tune the solubility and sensing properties of the final compound.

Potential Applications:

  • Fluorescent probes for the detection of metal ions or other analytes.

  • Active layers in organic light-emitting diodes (OLEDs).

  • Components in smart materials that respond to external stimuli.[7]

Experimental Protocol:

Step 1: Synthesis of the Di-Schiff Base

  • Dissolve 1.68 g (0.01 mol) of 2,4-Diaminophenoxyethanol in 50 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Add 2.44 g (0.02 mol) of a selected aromatic aldehyde (e.g., 4-hydroxybenzaldehyde) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the formation of the Schiff base by TLC.

  • Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry to obtain the pure di-Schiff base derivative.

Characterization Data:

Technique Expected Results
FTIR Appearance of the characteristic C=N (imine) stretching vibration (around 1600-1650 cm⁻¹). Disappearance of the N-H stretching vibrations of the primary amines.
¹H NMR Appearance of the characteristic imine proton signal (around 8-9 ppm).
UV-Vis & Fluorescence Spectroscopy Characterize the absorption and emission properties of the new compound.
Protocol 3: Synthesis of an Organic-Inorganic Hybrid Material via Sol-Gel Process

Rationale: Organic-inorganic hybrid materials combine the properties of both components, leading to materials with enhanced thermal stability, mechanical strength, and tailored functionalities.[8] The amino and hydroxyl groups of 2,4-Diaminophenoxyethanol can be used to functionalize an inorganic precursor, such as a silicon alkoxide, through a sol-gel process.

Potential Applications:

  • Scratch-resistant and anti-reflective coatings for optical lenses and displays.

  • Functional fillers for polymer composites.

  • Membranes for separation processes.

Experimental Protocol:

Step 1: Functionalization of 2,4-Diaminophenoxyethanol with an Isocyanate-Functionalized Silane

  • In a dry, nitrogen-purged flask, dissolve 1.68 g (0.01 mol) of 2,4-Diaminophenoxyethanol in 50 mL of anhydrous toluene.

  • Add 2.47 g (0.01 mol) of 3-(triethoxysilyl)propyl isocyanate dropwise to the solution with stirring.

  • Heat the reaction mixture to 60°C and maintain for 4-6 hours to promote the reaction between the isocyanate and one of the amino groups (or the hydroxyl group, depending on reactivity).

  • Monitor the reaction by FTIR to observe the disappearance of the isocyanate peak.

  • Remove the solvent under reduced pressure to obtain the functionalized silane precursor.

Step 2: Sol-Gel Process

  • In a separate beaker, mix the synthesized silane precursor with tetraethyl orthosilicate (TEOS) in a desired molar ratio.

  • Add a mixture of ethanol and water to the alkoxide mixture with stirring.

  • Add a few drops of an acid or base catalyst (e.g., HCl or NH₄OH) to control the hydrolysis and condensation rates.

  • Stir the sol at room temperature until a gel is formed.

  • Age the gel for a specified period and then dry it under controlled conditions (e.g., in an oven or under vacuum) to obtain the final organic-inorganic hybrid material.

Characterization Data:

Technique Expected Results
FTIR Presence of Si-O-Si and C-N stretching vibrations, confirming the incorporation of the organic moiety into the silica network.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the hybrid material.[8]
Scanning Electron Microscopy (SEM) To study the morphology and microstructure of the hybrid material.[8]

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows described in the protocols.

Synthesis_Workflow_Epoxy_Monomer A 2,4-Dinitrochlorobenzene + Ethylene Glycol B 2-(2,4-Dinitrophenoxy)ethanol A->B Williamson Ether Synthesis C 2,4-Diaminophenoxyethanol B->C Catalytic Hydrogenation D Epoxy-Amine Monomer C->D Glycidylation with Epichlorohydrin

Caption: Synthesis workflow for the novel epoxy-amine monomer.

Synthesis_Workflow_Schiff_Base A 2,4-Diaminophenoxyethanol + Aromatic Aldehyde B Di-Schiff Base Derivative A->B Condensation Reaction

Caption: Synthesis of a fluorescent Schiff base derivative.

Synthesis_Workflow_Hybrid_Material A 2,4-Diaminophenoxyethanol + Isocyanate-Silane B Functionalized Silane Precursor A->B Functionalization C Organic-Inorganic Hybrid Material B->C Sol-Gel Process with TEOS

Caption: Workflow for the synthesis of an organic-inorganic hybrid material.

Characterization of Novel Derivatives

A thorough characterization of the newly synthesized derivatives is crucial to confirm their structure, purity, and properties. In addition to the techniques mentioned in the protocols, the following methods are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C NMR): To complement ¹H NMR in elucidating the carbon skeleton of the molecule.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): To assess the purity of the synthesized compounds.

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.[9]

  • X-ray Diffraction (XRD): For crystalline materials, to determine the crystal structure.[8]

Conclusion and Future Outlook

The protocols detailed in these application notes provide a solid foundation for the synthesis of novel derivatives from 2,4-Diaminophenoxyethanol. The versatility of this starting material opens up a vast chemical space for the creation of new materials with tailored properties for a wide range of applications in material science. Future research could explore the synthesis of other classes of derivatives, such as polyimides, polyurethanes, and metal-organic frameworks, further expanding the utility of this valuable chemical building block. The exploration of the structure-property relationships of these new materials will be key to unlocking their full potential in advanced technological applications.

References

  • Yin, Y. (2007).
  • (2026, February 16). Exploring the Applications of 2-(2,4-Diaminophenoxy)ethanol Sulfate in Industry.
  • American Chemical Society. Guidelines for Characterization of Organic Compounds.
  • Moret, C. (2024, April 29).
  • Yin, Y. (2007). Synthesis of β-2, 4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst.
  • (2019, November 15). Preparation method of 2,4-diaminophenoxyethanol hydrochloride.
  • (2024, October 2).
  • (2023, August 15). 2,4-Diaminophenoxyethanol. Smolecule.
  • Che, Y., et al. (2022). Design strategies and applications of novel functionalized phenazine derivatives: a review.

Sources

Application Notes & Protocols for Assessing the Skin Sensitization Potential of 2,4-Diaminophenoxyethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive experimental framework for evaluating the skin sensitization potential of 2,4-Diaminophenoxyethanol, a common component in oxidative hair dye formulations.[1][2][3][4] The protocols herein are grounded in the Adverse Outcome Pathway (AOP) for skin sensitization, emphasizing a tiered, evidence-based approach that prioritizes in chemico and in vitro methodologies in alignment with modern toxicological practices and regulatory shifts towards non-animal testing.[5][6] This guide is intended for researchers, toxicologists, and product safety professionals engaged in the safety assessment of cosmetic ingredients.

Introduction: The Scientific Imperative for Sensitization Testing

2,4-Diaminophenoxyethanol and its salts are widely used as m-diamine couplers in permanent hair colorant products.[1] In these formulations, they react with precursor molecules in the presence of an oxidizing agent to form the final hair dye.[1] While effective, the use of 2,4-Diaminophenoxyethanol has been associated with a potential for skin sensitization, a critical endpoint in consumer safety assessment.[2][3][7] Skin sensitization is an immunological process that, upon initial exposure to a chemical allergen, can lead to the development of allergic contact dermatitis (ACD) on subsequent exposures.[8]

Existing data from a murine Local Lymph Node Assay (LLNA) has indicated that 2,4-Diaminophenoxyethanol HCl is a moderate skin sensitizer, with a calculated EC3 value (the estimated concentration needed to produce a stimulation index of 3) of 3.2%.[1][2] The Scientific Committee on Consumer Safety (SCCS) has noted that its use in oxidative hair dye formulations at a maximum final concentration of 2.0% does not pose a risk to the consumer, apart from its sensitizing potential.[1][3] This underscores the necessity for robust and mechanistically informed assessment strategies.

This guide moves beyond simple hazard identification to provide a framework for generating comprehensive data suitable for a weight-of-evidence approach, leveraging internationally recognized OECD test guidelines.

The Adverse Outcome Pathway (AOP) for Skin Sensitization: A Mechanistic Framework

Modern sensitization testing is built upon the foundation of the Adverse Outcome Pathway (AOP), which describes the sequential chain of causally linked events from the initial molecular interaction of a chemical with skin to the adverse outcome of ACD.[8][9][10][11][12] By targeting these Key Events (KEs), we can build a comprehensive picture of a substance's sensitization potential without resorting to traditional animal testing as a first-tier approach.[5]

The AOP for skin sensitization is generally understood to comprise the following Key Events:

  • Key Event 1 (KE1): Molecular Initiating Event. The chemical (hapten) covalently binds to skin proteins. This process, known as haptenation, is the molecular initiating event.[8][13]

  • Key Event 2 (KE2): Keratinocyte Activation. Haptenated proteins cause stress signals in keratinocytes, leading to the release of pro-inflammatory cytokines and the activation of cytoprotective gene pathways like the Keap1-Nrf2-ARE pathway.[8][14][15][16]

  • Key Event 3 (KE3): Dendritic Cell Activation. Dendritic cells (DCs), the skin's immune sentinels, are activated by the inflammatory signals from keratinocytes. They mature, process the haptenated proteins, and upregulate cell surface markers (e.g., CD54, CD86).[8][17][18][19][20]

  • Key Event 4 (KE4) & Adverse Outcome: Activated DCs migrate to the draining lymph nodes to present the antigen to T-cells, leading to the proliferation of allergen-specific T-cells.[8] This completes the induction phase. Upon re-exposure, these memory T-cells trigger a robust inflammatory response, clinically manifesting as Allergic Contact Dermatitis (ACD).

AOP_Skin_Sensitization cluster_events Adverse Outcome Pathway: Skin Sensitization MIE KE1: Molecular Initiating Event Covalent Protein Binding (Haptenation) KE2 KE2: Keratinocyte Response Inflammatory Signals & Nrf2 Activation MIE->KE2 Stress Signaling KE3 KE3: Dendritic Cell Activation & Maturation KE2->KE3 Cytokine Release KE4 KE4: T-Cell Proliferation in Lymph Node KE3->KE4 Antigen Presentation AO Adverse Outcome Allergic Contact Dermatitis (ACD) KE4->AO Elicitation on Re-exposure

Caption: The Adverse Outcome Pathway (AOP) for Skin Sensitization.

Integrated Testing Strategy for 2,4-Diaminophenoxyethanol

An integrated approach to testing and assessment (IATA) is recommended, combining data from multiple assays that address different KEs of the AOP. This strategy enhances predictive accuracy and provides a more complete toxicological profile.

Experimental_Workflow cluster_workflow Integrated Testing Workflow cluster_ke1 Key Event 1 cluster_ke2 Key Event 2 cluster_ke3 Key Event 3 TestSubstance Test Substance: 2,4-Diaminophenoxyethanol DPRA DPRA (OECD 442C) In Chemico Protein Reactivity TestSubstance->DPRA KeratinoSens KeratinoSens™ (OECD 442D) In Vitro Keratinocyte Activation TestSubstance->KeratinoSens hCLAT h-CLAT (OECD 442E) In Vitro Dendritic Cell Activation TestSubstance->hCLAT DataIntegration Data Integration & Hazard Assessment (Weight of Evidence) DPRA->DataIntegration KeratinoSens->DataIntegration hCLAT->DataIntegration LLNA In Vivo LLNA (OECD 429) (If required for potency or regulatory needs) DataIntegration->LLNA Conditional

Caption: Integrated workflow for skin sensitization assessment.

Detailed Experimental Protocols

The following protocols are based on OECD Test Guidelines and represent validated methods for assessing the first three key events in the AOP.

Key Event 1: Direct Peptide Reactivity Assay (DPRA)

Principle: This in chemico assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine, serving as a surrogate for protein binding (haptenation).[13][21][22] The depletion of the peptides after incubation is measured by High-Performance Liquid Chromatography (HPLC).[13][23] This protocol is aligned with OECD TG 442C .[13][24]

Materials:

  • Test Substance: 2,4-Diaminophenoxyethanol HCl (or sulfate salt)

  • Peptides: Cysteine-containing peptide (Ac-RFAACAA-COOH) and Lysine-containing peptide (Ac-RFAAKAA-COOH)

  • Solvent: Acetonitrile (ACN) is a suitable solvent. A solubility check should be performed.

  • Buffer: pH 7.5 phosphate buffer

  • Reference Controls: Cinnamic aldehyde (positive control), Phenylacetonitrile (negative control)

  • HPLC system with UV detector (220 nm)

Protocol Steps:

  • Preparation of Solutions:

    • Prepare a 100 mM solution of 2,4-Diaminophenoxyethanol in acetonitrile.

    • Prepare a 0.667 mM solution of the cysteine peptide in phosphate buffer.

    • Prepare a 0.667 mM solution of the lysine peptide in a suitable buffer as per the guideline.

  • Incubation:

    • For the cysteine peptide, mix the test chemical solution and peptide solution to achieve final concentrations of 5 mM (chemical) and 0.5 mM (peptide) (a 1:10 ratio).

    • For the lysine peptide, mix to achieve final concentrations of 5 mM (chemical) and 0.5 mM (peptide) (a 1:50 ratio).

    • Prepare reference controls and solvent controls concurrently.

    • Incubate all samples for 24 ± 1 hours at 25 ± 2.5°C, protected from light.

  • Sample Analysis:

    • Following incubation, quench the reaction and dilute samples for analysis.

    • Analyze each sample via HPLC, monitoring the peptide peak at 220 nm.

  • Data Calculation & Interpretation:

    • Calculate the percent peptide depletion for both cysteine and lysine peptides using the formula: % Depletion = [1 - (Peptide Peak Area in Test Sample / Peptide Peak Area in Control Sample)] * 100

    • Average the depletion values from replicate measurements.

    • The mean of cysteine and lysine depletion is used for classification.

Data Interpretation Table:

Mean % DepletionReactivity ClassPrediction (DPRA alone)
0% ≤ mean < 6.38%Minimal ReactivityNon-sensitizer
6.38% ≤ mean < 22.62%Low ReactivitySensitizer
22.62% ≤ mean < 42.47%Moderate ReactivitySensitizer
42.47% ≤ mean ≤ 100%High ReactivitySensitizer
Source: Based on OECD TG 442C prediction models.[22]
Key Event 2: KeratinoSens™ Assay

Principle: This in vitro assay uses a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of an Antioxidant Response Element (ARE).[14][25][26] Sensitizing chemicals activate the Keap1-Nrf2 pathway, leading to luciferase expression, which is measured by luminescence.[14][15][16] This protocol is aligned with OECD TG 442D .[15][24][27]

Materials:

  • KeratinoSens™ cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • Test Substance: 2,4-Diaminophenoxyethanol HCl

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Positive Control: Cinnamic aldehyde

  • 96-well cell culture plates (clear for microscopy, white for luminescence)

  • Luciferase substrate reagent

  • Luminometer

  • Reagents for cytotoxicity assay (e.g., MTT)

Protocol Steps:

  • Cell Culture:

    • Seed KeratinoSens™ cells into 96-well plates and incubate for 24 hours at 37°C, 5% CO₂.[25]

  • Test Chemical Exposure:

    • Prepare a stock solution of 2,4-Diaminophenoxyethanol in DMSO (e.g., 200 mM).

    • Perform serial dilutions in culture medium to obtain a final concentration range (e.g., 0.98 to 2000 µM). The final DMSO concentration should be kept constant (e.g., 1%).

    • Replace the culture medium in the cell plates with the prepared test chemical dilutions. Include vehicle and positive controls.

    • Incubate the plates for 48 hours at 37°C, 5% CO₂.[14]

  • Luminescence Measurement:

    • After incubation, wash the cells with PBS.

    • Lyse the cells and add the luciferase substrate.

    • Measure luminescence using a plate-reading luminometer.

  • Cytotoxicity Assessment:

    • In a parallel plate, assess cell viability using a standard method like the MTT assay to ensure that luciferase induction is not due to cytotoxicity.

  • Data Analysis & Interpretation:

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • Determine the EC1.5 value: the concentration at which luciferase induction is 1.5-fold.

    • Determine the IC50 value: the concentration at which cell viability is reduced by 50%.

    • A test is considered positive if the EC1.5 is less than 1000 µM, gene induction is statistically significant, and cell viability is above 70%.

Key Event 3: Human Cell Line Activation Test (h-CLAT)

Principle: This in vitro assay measures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) as a surrogate for dendritic cell activation.[18][20][28] Upregulation of these markers is quantified by flow cytometry following a 24-hour exposure to the test chemical.[17][29] This protocol is aligned with OECD TG 442E .[20][29]

Materials:

  • THP-1 cell line

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • Test Substance: 2,4-Diaminophenoxyethanol HCl

  • Solvent: DMSO or saline

  • Positive Controls: Nickel sulfate, 2,4-Dinitrochlorobenzene (DNCB)

  • Negative Control: Lactic acid

  • Staining antibodies: FITC-conjugated anti-CD86, PE-conjugated anti-CD54, and corresponding isotype controls

  • Propidium Iodide (PI) for viability staining

  • Flow cytometer

Protocol Steps:

  • Cell Culture and Exposure:

    • Culture THP-1 cells to the appropriate density.

    • Seed cells into a 24-well plate.

    • Prepare a range of 8 concentrations of 2,4-Diaminophenoxyethanol based on a pre-determined CV75 value (concentration that gives 75% cell viability).[17]

    • Expose the cells to the test chemical and controls for 24 hours at 37°C, 5% CO₂.

  • Cell Staining:

    • Harvest the cells and wash them with staining buffer.

    • Stain the cells with fluorescently-labeled antibodies against CD86 and CD54. Include isotype controls for background fluorescence.

    • Add PI just before analysis to exclude non-viable cells.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, collecting events for each sample.

    • Gate on the viable cell population (PI-negative).

    • Determine the Relative Fluorescence Intensity (RFI) for CD86 and CD54 compared to the vehicle control.

  • Data Interpretation:

    • A test is considered positive if, at any concentration with cell viability ≥ 50%:

      • The RFI of CD86 is ≥ 150% in at least two of three replicate experiments.

      • OR the RFI of CD54 is ≥ 200% in at least two of three replicate experiments.

In Vivo Murine Local Lymph Node Assay (LLNA) (Conditional)

Principle: The LLNA is the benchmark in vivo method that measures lymphocyte proliferation in the draining auricular lymph nodes of mice after topical application of a test substance.[30][31][32] Proliferation is quantified by measuring the incorporation of a radiolabelled nucleoside (e.g., ³H-methyl thymidine).[31][33] A Stimulation Index (SI) is calculated by comparing proliferation in treated animals to vehicle controls.[30] This protocol is aligned with OECD TG 429 .[6][34]

Note: This assay should only be considered if in vitro/in chemico data are inconclusive or if potency information is required by a specific regulatory body that does not accept non-animal data for this purpose.

Protocol Steps:

  • Animal and Grouping:

    • Use female CBA/J mice, 8-12 weeks old.[31]

    • Use a minimum of four animals per dose group.

    • Include a vehicle control group and a positive control group (e.g., hexyl cinnamic aldehyde).[30]

  • Dose Selection and Application:

    • Select at least three concentrations of 2,4-Diaminophenoxyethanol (e.g., 2.5%, 5%, 10% w/v) in a suitable vehicle (e.g., acetone:olive oil 4:1).[35]

    • On Days 1, 2, and 3, apply 25 µL of the test substance or control to the dorsum of each ear.[31][33]

  • Proliferation Measurement:

    • On Day 6, inject all mice intravenously with ³H-methyl thymidine.[30]

    • Five hours later, humanely euthanize the animals and excise the draining auricular lymph nodes.[30]

  • Sample Processing and Analysis:

    • Prepare a single-cell suspension from the pooled lymph nodes of each group.[30]

    • Precipitate the DNA and measure the incorporated radioactivity using a β-scintillation counter. Results are expressed as Disintegrations Per Minute (DPM) per mouse.

  • Data Interpretation:

    • Calculate the Stimulation Index (SI) for each group: SI = DPM of treated group / DPM of vehicle control group.

    • A substance is classified as a sensitizer if the SI is ≥ 3.

    • The EC3 value can be calculated by interpolation from the dose-response curve.

Final Assessment and Conclusion

The skin sensitization potential of 2,4-Diaminophenoxyethanol is determined by a weight-of-evidence approach. Data from the DPRA, KeratinoSens™, and h-CLAT assays provide a robust, mechanistically-based assessment. A positive result in two or more of these assays provides strong evidence that 2,4-Diaminophenoxyethanol is a skin sensitizer, which aligns with existing LLNA data. This integrated, non-animal approach offers a scientifically sound and ethically responsible strategy for the safety assessment of cosmetic ingredients.

References

  • Human Cell Line Activation Test (h-CLAT) protocol according to OECD 442E. [Link]

  • Skin Sensitisation - Joint Research Centre - European Commission. [Link]

  • The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment - PubMed. [Link]

  • ICCVAM-Recommended Test Method Protocol Updated Protocol for the Murine Local Lymph Node Assay. [Link]

  • Protocol: Murine Local Lymph Node Assay (LLNA) - National Toxicology Program. [Link]

  • KeratinoSens™ Assay - Creative BioMart. [Link]

  • DB-ALM Protocol n° 154 : Direct Peptide Reactivity Assay (DPRA) for Skin Sensitisation Testing - JRC Big Data Analytics Platform. [Link]

  • DB-ALM Protocol n° 158 : human Cell Line Activation Test (h-CLAT) - European Union. [Link]

  • applying the adverse outcome pathway (AOP) for skin sensitization to risk assessment. - SciSpace. [Link]

  • Protocol of the local lymph node assay (LLNA) (39, 40) The test... - ResearchGate. [Link]

  • Full article: The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment - Taylor & Francis. [Link]

  • A brief introduction to the KeratinoSens™ assay - Gentronix. [Link]

  • The Adverse Outcome Pathway for Skin Sensitisation Initiated by Covalent Binding to Proteins - Library Search. [Link]

  • 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. [Link]

  • OECD Test Guideline 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method - National Toxicology Program (NTP). [Link]

  • In Vitro Skin Models for Skin Sensitisation: Challenges and Future Directions - MDPI. [Link]

  • Skin Sensitization - Evotec. [Link]

  • KeratinoSens™ Skin Sensitisation Test OECD TG 442d - XCellR8. [Link]

  • Non-animal Skin Sensitization Testing: OECD Guidelines for in Vitro and in Chemico Testing - Charles River Laboratories. [Link]

  • Local Lymph Node Assay: Validation Assessment for Regulatory Purposes. [Link]

  • OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay - National Toxicology Program. [Link]

  • 155_P_ KeratinoSens.pdf - European Union. [Link]

  • KeratinoSens assay for the testing of skin sensitizers | EURL ECVAM - TSAR. [Link]

  • In Vitro And In Chemico Skin Sensitization Testing - CPT Labs. [Link]

  • Skin Sensitization - Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS. [Link]

  • In Vitro Skin Sensitization Testing of Medical Devices | SenzaGen. [Link]

  • Direct Peptide Reactivity Assay (DPRA) - Eurofins Deutschland. [Link]

  • In Vitro Sensitization: Direct Peptide Reactivity Assay (DPRA) - Regulations.gov. [Link]

  • LLNA (Murine Local Lymph Node Assay) - European Biomedical Institute. [Link]

  • Test No. 406: Skin Sensitisation - OECD. [Link]

  • 2,4-Diaminophenoxyethanol HCl Health Benefits and Risks - Oasis app. [Link]

  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts - European Commission. [Link]

  • Opinion of the Scientific Committee on Consumer Safety on 2,4-diaminophenoxyethanol dihydrochloride and sulfate (A42) - Public Health. [Link]

  • A Quick Guide to Skin Sensitization Testing - SenzaGen. [Link]

  • Human Cell Line Activation Test (h-CLAT) - Eurofins. [Link]

  • Human Cell Line Activation Test (h-CLAT, OECD 442E) - IIVS.org. [Link]

  • Human Cell Line Activation Test | EURL ECVAM - TSAR - European Union. [Link]

  • eL531 Analysis of DPRA (Direct Peptide Reactivity Assay) for Skin Sensitization Testing Using Prominence-i - Shimadzu. [Link]

  • Ethanol, 2-(2,4-diaminophenoxy)-, dihydrochloride: Human health tier II assessment. [Link]

  • Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. [Link]

  • Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. [Link]

  • 2,4-Diaminophenoxyethanol Sulfate | C8H14N2O6S | CID 21895813 - PubChem. [Link]

  • 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride | C8H14Cl2N2O2 | CID 47932 - PubChem. [Link]

  • Full article: Peptide reactivity assays for skin sensitisation – scope and limitations. [Link]

Sources

Troubleshooting & Optimization

Preventing oxidation and degradation of 2,4-Diaminophenoxyethanol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2,4-Diaminophenoxyethanol (Free Base / Dihydrochloride / Sulfate)
Ticket Type: Tier 3 Technical Escalation (Stability & Degradation)

Executive Summary for Researchers

2,4-Diaminophenoxyethanol (2,4-DPE) is a primary aromatic amine used primarily as a coupler in oxidative dye chemistry and as a specialized intermediate in pharmaceutical synthesis.[1][2][3][4] Its utility relies on its electron-rich structure, which unfortunately makes it highly susceptible to auto-oxidation and photo-degradation .

When 2,4-DPE degrades, it does not merely lose potency; it forms reactive quinone imine intermediates and azo-polymers. In a drug development or analytical context, these impurities are non-trivial—they are often cytotoxic and can interfere with spectrophotometric assays due to their high extinction coefficients.

This guide provides the protocols required to maintain the integrity of 2,4-DPE, grounded in data from the Scientific Committee on Consumer Safety (SCCS) and industrial handling standards.

Part 1: The degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. 2,4-DPE is designed to oxidize in the presence of a coupler (like H2O2); however, during storage, atmospheric oxygen (


) and trace metals drive a similar, unwanted pathway.
Mechanism: Auto-Oxidation of Aromatic Amines

The primary degradation route is the oxidation of the ortho- or para- amino groups, leading to the formation of benzoquinone imines. These electrophiles rapidly polymerize to form colored (pink


 brown 

black) compounds.

OxidationPathway DPE 2,4-DPE (Colorless/White) Radical Amino Radical Intermediate DPE->Radical H-abstraction Quinone Benzoquinone Imine Radical->Quinone - e⁻, - H⁺ Polymer Azo-Polymers (Pink/Brown Precipitate) Quinone->Polymer Coupling Light UV/Vis Light Light->DPE Metal Fe³⁺ / Cu²⁺ Metal->Radical Catalysis Oxygen O₂ Oxygen->DPE

Figure 1: The auto-oxidation cascade of 2,4-Diaminophenoxyethanol. Note that transition metals and light significantly lower the activation energy for the initial radical formation.

Part 2: Storage & Handling Decision Matrix

The stability of 2,4-DPE is strictly time-dependent and state-dependent. The dihydrochloride salt (2HCl) is significantly more stable than the free base due to the protonation of the amine groups, which reduces their electron density and susceptibility to oxidation.

StorageWorkflow Start Incoming 2,4-DPE Shipment FormCheck Check Form Start->FormCheck Solid Solid Powder FormCheck->Solid Solution Solution Preparation FormCheck->Solution LongTerm Long-Term Storage (> 1 Week) Solid->LongTerm Solvent Select Solvent Solution->Solvent Conditions Temp: +4°C or -20°C Atmosphere: Argon Overlay Container: Amber Glass LongTerm->Conditions Water Aqueous (H₂O) Solvent->Water DMSO DMSO Solvent->DMSO WaterStab Stability: < 6 Hours (Must use immediately) Water->WaterStab DMSOStab Stability: ~4 Hours (RT) Extended if frozen DMSO->DMSOStab

Figure 2: Decision tree for storage and handling. Aqueous solutions are highly unstable and should never be stored for long periods.

Part 3: Troubleshooting Guide (FAQs)

Module A: Solid State Issues (The "Pink Powder" Scenario)

Q: My 2,4-DPE dihydrochloride powder has turned from white to a faint pink/beige. Is it still usable?

  • Technical Assessment: The color change indicates surface oxidation (formation of quinoid species).

  • Recommendation:

    • For Qualitative Use (e.g., staining): Likely acceptable if the color shift is minor.

    • For Quantitative/Analytical Use (e.g., HPLC standards, potency assays): Discard. The oxidation products have high molar absorptivity and will skew concentration calculations.

  • Root Cause: The container was likely opened in a humid environment or stored without an inert gas overlay.

Q: Why is the powder clumping?

  • Technical Assessment: The dihydrochloride salt is hygroscopic . Absorption of atmospheric water creates a local aqueous environment on the crystal surface, accelerating hydrolysis and oxidation.

  • Corrective Action: Desiccate immediately. For future storage, tape-seal the cap with Parafilm and store in a desiccator at +4°C.

Module B: Solution Stability (The "Rapid Darkening" Scenario)

Q: I prepared a stock solution in water, and it turned brown within 24 hours. Why?

  • Technical Assessment: In aqueous solution at neutral pH, the amine groups are more labile. Dissolved oxygen acts rapidly. Data from SCCS indicates aqueous stability is limited to ~6 hours at Room Temperature [1].[1][4]

  • Protocol Fix:

    • Use degassed water (sparged with Helium or Nitrogen for 15 mins).

    • Add an antioxidant if your assay permits: 0.1% Sodium Sulfite or Ascorbic Acid .

    • Switch solvent: Use DMSO if possible; it offers slightly better stability but still requires protection from light.

Q: Can I autoclave the solution?

  • Answer: Absolutely NOT. High heat and steam will instantly degrade the molecule via hydrolysis and thermal oxidation.

  • Alternative: Sterile filter using a 0.22 µm PES or PVDF membrane.

Module C: Chemical Interactions

Q: Are there specific materials I should avoid using with 2,4-DPE?

  • Iron/Copper: Avoid metal spatulas. Use plastic or glass.[5] Trace iron (<100 ppm) is a potent catalyst for the radical oxidation step [2].

  • Aldehydes: Avoid solvents containing trace aldehydes (like lower-grade acetone), as they will form Schiff bases with the primary amines.

Part 4: Validated Protocols

Protocol 1: Inert Gas Overlay (Argon/Nitrogen)

Required for every closure of the stock bottle.

  • Preparation: Connect a Pasteur pipette to a tank of High-Purity Argon (Ar is heavier than air and more effective than

    
     for powders).
    
  • Flow: Set flow to a gentle stream (do not blow the powder away).

  • Purge: Insert pipette tip into the bottle neck (do not touch the powder). Purge for 10–15 seconds to displace headspace air.

  • Seal: Withdraw pipette and immediately screw on the cap tight. Wrap with Parafilm.

Protocol 2: Preparation of Stable Stock Solution

Target: 10 mM in DMSO

  • Weighing: Weigh the required amount of 2,4-DPE 2HCl into an amber glass vial (protect from UV).

  • Solvent Prep: Sparge DMSO with Nitrogen gas for 5 minutes to remove dissolved oxygen.

  • Dissolution: Add DMSO to the vial. Vortex until dissolved.

  • Storage: If not using immediately, aliquot into single-use amber tubes, purge with Argon, and freeze at -20°C.

    • Note: Even frozen, use within 1 month.

Part 5: Stability Data Summary

The following data is synthesized from SCCS safety evaluations for cosmetic ingredients [1, 2].

SolventConcentrationConditionsStability Duration
Water 0.1 - 200 mg/mLRT, Dark, Inert Gas< 6 Hours
Water 0.1 - 200 mg/mL+4°C, Dark, Inert Gas~9 Days
DMSO 5 - 100 mg/mLRT, Dark, Inert Gas~4 Hours
Solid (Powder) BulkRT, Dark, Sealed24 Months (typical)

Note: "RT" = Room Temperature.[4] Stability is defined here as <5% degradation.

References

  • Scientific Committee on Consumer Products (SCCP).[4][6] (2006).[1][4][6][7][8] Opinion on 2,4-Diaminophenoxyethanol and its salts. European Commission.[4] SCCP/0979/06.[4][6] Link

  • Scientific Committee on Consumer Safety (SCCS). (2010).[1] Opinion on 2,4-diaminophenoxyethanol dihydrochloride and sulfate. European Commission.[4] SCCS/1367/10.[1] Link

  • National Center for Biotechnology Information. (2024).[4][9][10] PubChem Compound Summary for CID 1059692, 2-(2,4-Diaminophenoxy)ethanol dihydrochloride. Link

  • Cosmetic Ingredient Review (CIR). (2011). Final Report on the Safety Assessment of 2,4-Diaminophenoxyethanol Dihydrochloride. International Journal of Toxicology. Link

Sources

Strategies to minimize by-product formation in 2,4-Diaminophenoxyethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for 2,4-Diaminophenoxyethanol dihydrochloride synthesis. This guide addresses the critical impurity profiles associated with the two-stage industrial synthesis: the Williamson etherification of 2,4-dinitrochlorobenzene (DNCB) followed by catalytic hydrogenation.

Achieving pharmaceutical/cosmetic grade purity (>99%) requires strict kinetic control to suppress three primary by-product classes: Hydrolysis products (phenols) , Oligomers (bis-ethers) , and Coupling products (azo/azoxy chromophores) .

Module 1: The Etherification Stage (DNCB 2,4-DNPE)

Context: The reaction of 2,4-dinitrochlorobenzene (DNCB) with ethylene glycol (EG) in the presence of a base (NaOH/KOH).

Troubleshooting Guide

Q1: Why is my HPLC showing increasing levels of 2,4-dinitrophenol (DNP) despite using anhydrous ethylene glycol?

Technical Insight: The formation of 2,4-dinitrophenol is a competitive hydrolysis reaction. Even with anhydrous reagents, water is generated in situ as the hydroxide base deprotonates the ethylene glycol. If the concentration of free hydroxide (


) exceeds the concentration of the alkoxide intermediate, the hydroxide attacks the DNCB directly.

Corrective Protocol:

  • Reverse Addition: Do not add DNCB to the base. Dissolve DNCB in excess ethylene glycol first.

  • Controlled Dosing: Add the solid base (or concentrated solution) slowly to the DNCB/Glycol mixture. This ensures the base is immediately consumed to form the alkoxide, keeping free

    
     low [1].
    
  • Temperature Management: Maintain reaction temperature between 60–65°C. Higher temperatures (>80°C) significantly favor the hydrolysis pathway [2].

Q2: I am detecting a high molecular weight impurity (approx. MW 380). What is it, and how do I stop it?

Technical Insight: This is 1,2-bis(2,4-dinitrophenoxy)ethane .[1] It occurs when the product (2,4-DNPE) acts as a nucleophile and reacts with a second molecule of DNCB. This "double substitution" happens when the molar ratio of Ethylene Glycol to DNCB is too low.

Corrective Protocol:

  • Stoichiometry: Increase the Ethylene Glycol:DNCB molar ratio to at least 4:1 or 6:1 . The excess glycol acts as both solvent and statistical shield, reducing the probability of the mono-ether product encountering unreacted DNCB [1].

Mechanistic Visualization: Etherification Pathways

EtherificationPathways DNCB 2,4-Dinitrochlorobenzene (Starting Material) DNPE 2,4-Dinitrophenoxyethanol (Target Product) DNCB->DNPE + Alkoxide BisEther Bis-ether Oligomer (Impurity: Double Sub) DNCB->BisEther + DNPE (Low Glycol Ratio) EG Ethylene Glycol (Excess) Alkoxide Glycol Alkoxide EG->Alkoxide + Base (-H2O) Base Base (NaOH) DNP 2,4-Dinitrophenol (Impurity: Hydrolysis) Base->DNP + DNCB (Direct Attack)

Caption: Figure 1. Competitive pathways in the Williamson etherification of DNCB. Red dashed lines indicate by-product formation routes.

Module 2: The Hydrogenation Stage (2,4-DNPE 2,4-DAPE)

Context: Catalytic reduction of nitro groups using


 and Pd/C or Raney Nickel.
Troubleshooting Guide

Q3: The final product has a persistent pink/red discoloration. How do I remove it?

Technical Insight: The color is likely due to azo or azoxy coupling products. These form when nitroso (


) and hydroxylamine (

) intermediates condense under basic conditions or during "hydrogen starvation" (insufficient mass transfer of

) [3].

Corrective Protocol:

  • Catalyst Selection: Use 5% Pd/C (50% water wet). Palladium is generally preferred over Nickel for cleaner nitro-to-amine conversions in this substrate [4].

  • Hydrogen Pressure: Ensure pressure is maintained >3 bar (approx 45 psi). Do not allow the reaction to "starve" of hydrogen during the exotherm.

  • Acidic Modification: Conduct the hydrogenation in a slightly acidic solvent system (e.g., Ethanol with trace HCl). Coupling reactions are acid-catalyzed reversible but base-catalyzed irreversible. Keeping the pH neutral-to-acidic suppresses the condensation of intermediates [5].

Q4: We observe dehalogenation impurities (loss of Cl) in other chlorobenzene reductions. Is that a risk here?

Technical Insight: In this specific synthesis, the chlorine atom of the starting DNCB has already been replaced by the ethoxy group in Step 1. Therefore, dehalogenation is not a primary concern during the hydrogenation step of 2,4-DNPE. However, if unreacted DNCB carried over from Step 1, it will be reduced to 1,3-diaminobenzene (toxic impurity).

Self-Validating Check:

  • Ensure Step 1 completion via TLC/HPLC before proceeding to Step 2. Unreacted DNCB must be <0.1%.

Mechanistic Visualization: Reduction & Side Reactions

HydrogenationCycle cluster_conditions Critical Control Factors Nitro Nitro Group (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso + H2 Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl + H2 Azoxy Azoxy/Azo Dyes (Pink Impurity) Nitroso->Azoxy Condensation w/ Hydroxylamine Amine Amine (-NH2) Hydroxyl->Amine + H2 (Final Step) Hydroxyl->Azoxy Factor1 High H2 Pressure (Prevents accumulation) Factor2 Acidic Media (Suppresses coupling)

Caption: Figure 2. Reduction pathway of nitro groups. Accumulation of intermediates leads to colored azoxy formation (red path).

Module 3: Isolation & Salt Formation

Context: Converting the free base amine into the stable dihydrochloride salt.

Data Summary: Impurity Limits & Specifications
ParameterSpecification LimitControl Strategy
Appearance White to off-white powderElimination of Azo/Azoxy by-products
Purity (HPLC)

Recrystallization in Ethanol/HCl
2,4-Dinitrophenol

Control of water in Step 1
Heavy Metals

Removal of Pd catalyst via Celite filtration
Sulfated Ash

Washing salt cake with isopropanol
Isolation Protocol
  • Catalyst Removal: Filter the hot hydrogenation mixture through a Celite bed under nitrogen atmosphere (the free amine is oxidation-sensitive).

  • Salt Formation:

    • Do not use aqueous HCl if possible, as it introduces water that makes drying difficult.

    • Preferred Method: Bubble dry HCl gas into the ethanolic solution of the amine at 0–5°C, or add a solution of HCl in isopropanol/ethanol.

  • Crystallization: The dihydrochloride salt will precipitate. Cool to -5°C for 4 hours.

  • Washing: Wash the filter cake with cold anhydrous isopropanol to remove any residual organic impurities or traces of oxidized color bodies [6].

References

  • Xu, R.-Q., et al. (2013).[2] "Synthesis and separation of 2-(2,4-dinitrophenoxy) ethanol and bis(2,4-dinitrophenoxy) ethane." ResearchGate.[2][3]

  • Google Patents. (2016). "CN105367426B - The synthetic method of 2,4-dinitrophenoxy ethyl alcohol."[4]

  • Haber, F. (1898). "Über stufenweise Reduktion des Nitrobenzols mit begrenztem Kathodenpotential." Z. Elektrochem.
  • Cardiff University. (2018). "Hydrogen Radical Detection in Catalytic Hydrogenation Reactions." ORCA.

  • Scientific Committee on Consumer Safety (SCCS). (2006).[5] "Opinion on 2,4-Diaminophenoxyethanol and its salts." European Commission.

  • Patsnap. (2019). "Preparation method of 2,4-diaminophenoxyethanol hydrochloride."

Sources

Technical Support Center: Enhancing the Color Fastness of Hair Dyes Containing 2,4-Diaminophenoxyethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hair dyes containing 2,4-Diaminophenoxyethanol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions to help you overcome challenges related to color fastness in your experimental formulations.

Introduction to 2,4-Diaminophenoxyethanol in Oxidative Hair Dyes

2,4-Diaminophenoxyethanol, often used as its hydrochloride salt (HCl), is a key "coupler" or "secondary intermediate" in permanent (oxidative) hair dye formulations.[1][2][3] In the oxidative hair dyeing process, colorless precursor molecules, known as primary intermediates and couplers, penetrate the hair shaft.[4][5] In the presence of an oxidizing agent, typically hydrogen peroxide, and an alkalizing agent like ammonia, these precursors undergo a series of chemical reactions to form large, colored molecules that become trapped within the hair's cortex, resulting in a long-lasting color.[5][6][7] 2,4-Diaminophenoxyethanol is particularly valued for its ability to produce blue to blue-violet shades when combined with various primary intermediates.[8]

However, a significant challenge in formulating with 2,4-Diaminophenoxyethanol is ensuring the long-term stability and vibrancy of these shades. The color can be susceptible to fading due to various environmental and chemical factors. This guide will explore the mechanisms of color loss and provide actionable strategies to enhance the color fastness of your formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of color fading in hair dyes formulated with 2,4-Diaminophenoxyethanol?

A1: The primary causes of color fading are twofold: leaching of the dye molecules during washing and degradation of the chromophores by environmental factors, most notably ultraviolet (UV) radiation.[9][10] The large dye molecules formed within the hair cortex are not entirely impervious to being washed out over repeated shampooing cycles.[9][11] Additionally, the conjugated bond systems within the dye molecules that are responsible for their color can be broken down by the high energy of UV light, leading to a loss of color, often perceived as fading or a shift in tone.[12]

Q2: What role does pH play in color fastness?

A2: The pH of the hair dye formulation and post-treatment products significantly impacts color fastness. Oxidative hair dyes require an alkaline environment (typically pH 9-10) to swell the hair cuticle and allow the dye precursors to penetrate.[13] However, maintaining a slightly acidic pH on the hair after dyeing helps to close the cuticle, which can help to trap the dye molecules inside, thus improving wash fastness. Post-dyeing conditioners and treatments are often formulated at a lower pH for this reason.

Q3: Are there regulatory limits on the concentration of 2,4-Diaminophenoxyethanol in hair dye formulations?

A3: Yes, regulatory bodies in various regions have set limits on the concentration of 2,4-Diaminophenoxyethanol in cosmetic products. For instance, in the European Union, the maximum authorized concentration of 2,4-Diaminophenoxyethanol and its salts in oxidative hair dye products is 2.0% as the free base in the final on-head mixture.[14][15] It is crucial to consult the latest regulations in your specific region to ensure compliance.

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a question-and-answer-based guide to troubleshoot specific problems you may encounter during your research and development.

Issue 1: Rapid Color Fading After a Few Washes

Q: My formulation with 2,4-Diaminophenoxyethanol shows significant color loss after only a few shampooing cycles. How can I improve its wash fastness?

A: Poor wash fastness is a common issue and can be addressed through several formulation strategies.

  • Incorporate a Cationic Polymer: Certain polymers can form a protective film on the hair shaft, reducing the leaching of dye molecules. A prime example is Polyquaternium-55, a hydrophobically modified cationic polymer.[9][11] This polymer has been shown to create a barrier that significantly reduces dye dissolution in water.[9][11]

    • Experimental Protocol: Prepare a series of post-dyeing conditioning treatments with varying concentrations of Polyquaternium-55 (e.g., 0.5%, 1.0%, 1.5% w/w). Apply the conditioner to dyed hair tresses and subject them to a standardized wash fastness test.

  • Optimize the Surfactant System: The type and concentration of surfactants in your post-dyeing shampoo and conditioner can influence color retention. Milder, sulfate-free surfactant systems are generally less aggressive in stripping color from the hair.

  • Control Post-Dyeing pH: As mentioned in the FAQs, a lower pH helps to seal the hair cuticle. Ensure your post-dyeing conditioner has a pH in the range of 4.0-5.5.

Issue 2: Color Shift or Fading Upon Exposure to Light

Q: The blue-violet shade from my 2,4-Diaminophenoxyethanol formulation is turning brassy or fading when exposed to light. What is the mechanism and how can I prevent this?

A: This is likely due to photodegradation of the dye molecules by UV radiation. This can be mitigated by incorporating UV absorbers and antioxidants into your formulation.

  • Mechanism of UV Degradation: UV radiation, particularly from sunlight, generates highly reactive free radicals within the hair fiber.[10] These free radicals can attack and break the chemical bonds of the dye molecules, leading to a loss of color or a change in the absorption spectrum, which is perceived as a color shift.

  • Solution: A Dual-Protection Strategy

    • UV Absorbers: These molecules function by absorbing harmful UV radiation and dissipating it as harmless heat, thus preventing it from reaching the dye molecules.[16] Broad-spectrum UV absorbers that cover both UVA and UVB ranges are most effective.

    • Antioxidants: These compounds work by neutralizing free radicals once they are formed, thereby interrupting the degradation chain reaction.[16] Combining UV absorbers and antioxidants can have a synergistic effect, providing a more comprehensive defense against photodegradation.[17]

    • Suggested Additives:

      • UV Absorbers: Benzophenones (e.g., Benzophenone-4), Triazines.

      • Antioxidants: Vitamin E (Tocopherol), Vitamin C (Ascorbic Acid), and botanical extracts rich in polyphenols like green tea extract.[10]

Experimental Protocols and Data Presentation

Protocol 1: Standardized Wash Fastness Test

This protocol outlines a method for evaluating the resistance of a dyed hair tress to repeated washing.

  • Preparation of Hair Tresses: Use standardized bleached human hair tresses for consistency.

  • Dye Application: Apply the experimental hair dye formulation containing 2,4-Diaminophenoxyethanol according to your standard procedure. Rinse and dry the tresses.

  • Baseline Color Measurement: Use a spectrophotometer or colorimeter to measure the initial Lab* values of the dyed tresses.[18][19] This will serve as your baseline (T₀).

  • Washing Cycles:

    • Prepare a standardized shampoo solution (e.g., 10% solution of a base shampoo in deionized water).

    • Immerse the dyed hair tress in the shampoo solution for a set time (e.g., 5 minutes) with gentle agitation.[18]

    • Rinse the tress thoroughly with deionized water at a controlled temperature.

    • Gently pat dry and then allow to air dry completely.

    • This constitutes one wash cycle. Repeat for a predetermined number of cycles (e.g., 10, 20, 30 cycles).

  • Color Measurement After Washing: After the desired number of wash cycles, measure the Lab* values again.

  • Calculation of Color Difference (ΔE): The total color change is calculated using the following formula: ΔE = √[(L₂* - L₁)² + (a₂ - a₁)² + (b₂ - b₁)²] A higher ΔE value indicates greater color fading.

Table 1: Example Data for Wash Fastness Improvement with Polyquaternium-55

FormulationΔE* after 10 WashesΔE* after 20 Washes
Control (No Polymer)8.515.2
1.0% Polyquaternium-554.27.8
Protocol 2: Light Fastness Test Using a Xenon Arc Lamp

This protocol simulates exposure to sunlight to assess the photostability of the hair dye.

  • Preparation of Dyed Tresses: Prepare dyed hair tresses as described in Protocol 1.

  • Baseline Color Measurement: Measure the initial Lab* values.

  • Xenon Arc Exposure:

    • Mount the hair tresses in a xenon arc weather-ometer.[20][21]

    • The xenon arc lamp should be filtered to simulate natural sunlight.[20][22]

    • Expose the tresses to a specified irradiance for a set duration (e.g., equivalent to 20 hours of summer sunlight).[18] Control for temperature and humidity as per standard methods (e.g., ISO 105-B02).[22]

  • Post-Exposure Color Measurement: Measure the Lab* values of the exposed tresses.

  • Calculation of Color Difference (ΔE): Calculate the ΔE to quantify the color change due to light exposure.

Table 2: Example Data for Light Fastness Improvement with UV Absorber and Antioxidant

FormulationΔE* after 20 hours Xenon Arc Exposure
Control12.8
0.5% Benzophenone-47.5
0.2% Vitamin E9.1
0.5% Benzophenone-4 + 0.2% Vitamin E4.3

Visualizing Experimental Workflows and Mechanisms

Oxidative Hair Dyeing Process

G cluster_0 Hair Fiber Precursors Dye Precursors (2,4-Diaminophenoxyethanol + Primary Intermediate) Penetration Penetration of Hair Shaft Precursors->Penetration Oxidation Oxidation (H₂O₂) Penetration->Oxidation Polymerization Color Molecule Formation Oxidation->Polymerization DyedHair Dyed Hair (Trapped Color Molecules) Polymerization->DyedHair

Caption: Workflow of the oxidative hair dyeing process.

Mechanisms of Color Fading and Protection

G cluster_1 Color Fading Pathways cluster_2 Protection Strategies DyedHair Dyed Hair Washing Washing (Leaching) DyedHair->Washing UV UV Radiation DyedHair->UV FadedHair Faded Hair Washing->FadedHair UV->FadedHair Polymers Cationic Polymers Polymers->Washing Inhibit UV_Absorbers UV Absorbers UV_Absorbers->UV Block Antioxidants Antioxidants Antioxidants->UV Neutralize Free Radicals

Caption: Pathways of color fade and protective interventions.

References

  • The development of light fastness testing and light fastness standards - Society of Dyers and Colourists. Available from: [Link]

  • Method to analyse and quantify the propensity of hair dyes to desorb from human hair fibre. ResearchGate. Available from: [Link]

  • Hair Colour Fastness. Eurofins. Available from: [Link]

  • Protection of Oxidative Hair Color Fading From Shampoo Washing by Hydrophobically Modified Cationic Polymers. PubMed. Available from: [Link]

  • Protection of oxidative hair color fading from shampoo washing by hydrophobically modified cationic polymers. ResearchGate. Available from: [Link]

  • Evaluating Color Retention Using Spectral Analysis. Konica Minolta. Available from: [Link]

  • Aveda & Keracol's new molecular method redefines hair colour longevity. Cosmetics Business. Available from: [Link]

  • Light Fastness Tester FAQ. Testex. Available from: [Link]

  • Antioxidant-rich green tea extract offers UV protection promise for hair: Study. CosmeticsDesign-Europe.com. Available from: [Link]

  • Advances in Polymers for Hair Coloring. Cosmetics & Toiletries. Available from: [Link]

  • Analysis and quantification of the propensity of hair dyes to desorb from human hair fibre using an accelerated 48-wash method. White Rose Research Online. Available from: [Link]

  • Spectral Analysis for Hair Care Product Color Retention. HunterLab. Available from: [Link]

  • Wash and light fastness: analytical methods outlined. Personal Care Magazine. Available from: [Link]

  • Influence of antioxidants on the sun protection properties of hair care products. PubMed. Available from: [Link]

  • UV damage to hair and the effect of antioxidants and metal chelators. PubMed. Available from: [Link]

  • A study on comparative colour fading in daylight and xenon arc lamp. ResearchGate. Available from: [Link]

  • Method of protecting dyed hair color from fading or wash-out. Google Patents.
  • Extending Product Lifespan: The Synergy of UV Absorbers and Antioxidants. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Xenon Arc vs. MBTL Lamps for Color Fastness Testing. Kamlatech Blog. Available from: [Link]

  • Wash fastness results of dyes in the ISO 105CO6/C2S. ResearchGate. Available from: [Link]

  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. European Commission. Available from: [Link]

  • Innovations in Hair Damage Prevention During Coloring. GreyB. Available from: [Link]

  • Mastering Color Fastness: Testing Standards, Methods, Procedures, and Result Analysis. TESTEX. Available from: [Link]

  • The effect of two different UV absorbers combined with antioxidants on UV resistance of HDPE. ResearchGate. Available from: [Link]

  • EVALUATION OF COLOR FASTNESS AND SKIN IRRITATION OF HAIR DYE CREAM FROM HENNA LEAVES (LAWSONIA INERMIS L.). Vietnam Medical Journal. Available from: [Link]

  • DPE (2,4-Diaminophenoxyethanol HCl) (Coupler / Secondary). MySkinRecipes. Available from: [Link]

  • Types of Hair Dye and Their Mechanisms of Action. MDPI. Available from: [Link]

  • Precursors of oxidative hair dyes in hair colouring formulations. National Environmental Research Institute, Denmark. Available from: [Link]

  • Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. Cosmetic Ingredient Review. Available from: [Link]

  • Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. Cosmetic Ingredient Review. Available from: [Link]

  • Stabilization of Natural Dyes by High Levels of Antioxidants. ResearchGate. Available from: [Link]

  • Oxidative hair dye composition containing polyalkyleneglycol(n)alkylamine and a solid fatty compound. Google Patents.
  • FULL PUBLIC REPORT 2,4-Diaminophenoxyethanol sulfate. Australian Government Department of Health. Available from: [Link]

  • Formulation Aspect Of Hair Dyes. International Journal of Scientific Development and Research. Available from: [Link]

  • The Analogous Degradation Pathways of Oxidative Hair dyes and Melanin: An Analysis of Conjugated Bonds, Hair Color, and How it Lightens. ChemRxiv. Available from: [Link]

  • Improved oxidative hair dyes. Google Patents.
  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCT (SCCP) Request for a scientific opinion: Hair dye 2,4-Diaminophenoxyethanol dihydro. European Commission. Available from: [Link]

  • 2,4-DIAMINOPHENOXYETHANOL HCL. COSMILE Europe. Available from: [Link]

  • Colour formation mechanism during the application of a hair dye oxidation. Tecnocosmética. Available from: [Link]

  • Color stability of enamel treated with different antioxidant agents following at-home bleaching with 10% hydrogen peroxide. PMC. Available from: [Link]

Sources

Validation & Comparative

Technical Comparison: 2,4-Diaminophenoxyethanol Sulfate vs. Hydrochloride in Oxidative Dyeing Systems

[1][2][3]

Executive Summary

In the development of oxidative hair colorants, 2,4-Diaminophenoxyethanol (commonly referred to as 2,4-DAPE ) serves as a critical "coupler." It reacts with primary intermediates (e.g., p-Phenylenediamine, Toluene-2,5-Diamine) to produce stable blue, purple, and grey chromophores.

While the Dihydrochloride (2HCl) and Sulfate salts generate the identical active chromophore in an alkaline medium, they exhibit distinct physicochemical behaviors that impact formulation efficacy, stability, and manufacturing.

Key Finding: While the HCl salt offers higher mass efficiency (lower molecular weight), the Sulfate salt demonstrates superior oxidative stability in raw material form (powder), resulting in longer shelf-life and more consistent lot-to-lot color purity.

Physicochemical Characterization

The choice between salts is often dictated by the "Formulation Efficiency" (active dye content) versus "Process Stability."

Feature2,4-Diaminophenoxyethanol Dihydrochloride2,4-Diaminophenoxyethanol Sulfate
CAS Number 66422-95-566422-95-5 (Generic); Specific Sulfate CAS often cited as same or distinct in regional inventories
Molecular Formula


Molecular Weight 241.12 g/mol 266.27 g/mol
Appearance Light grey to light pink powder (Hygroscopic)White crystalline powder
Active Coupler Content ~69.7%~63.1%
Solubility (Water) High (>100 g/L)High (Comparable)
pH (1% Solution) ~1.5 - 2.5 (Strongly Acidic)~2.0 - 3.0 (Acidic)

Scientist's Note: The "pink" cast often observed in the HCl salt indicates trace auto-oxidation of the amine groups upon exposure to air/moisture. The Sulfate salt's crystal lattice is generally more resistant to this atmospheric attack.

Dyeing Efficacy & Mechanism[5][6]

The Coupling Mechanism

Regardless of the counter-ion, the dyeing mechanism relies on the liberation of the free base 2,4-Diaminophenoxyethanol in the alkaline dye mixture (pH 9–10).

Reaction Pathway:

  • Neutralization: The alkali (Ammonia/MEA) neutralizes the acid salt (

    
     or 
    
    
    ), releasing the free amine.
  • Oxidation: The primary intermediate (e.g., PPD) is oxidized by

    
     to a quinonediimine.[1]
    
  • Coupling: The quinonediimine attacks the 2,4-DAPE coupler to form an Indo dye (Blue/Violet).

DyeingMechanismSalt2,4-DAPE Salt(HCl or Sulfate)FreeBaseFree Coupler(2,4-DAPE)Salt->FreeBaseNeutralizationAlkaliAlkaline Base(NH3 / MEA)Alkali->FreeBaseFinalDyeIndo Dye Chromophore(Blue/Violet)FreeBase->FinalDyeCouplingPPDPrimary Intermediate(e.g., PPD)QDIQuinonediimine(Reactive Intermediate)PPD->QDIOxidationOxidizerDeveloper(H2O2)Oxidizer->QDIQDI->FinalDye

Figure 1: The oxidative coupling pathway.[2] The counter-ion is stripped during the neutralization phase, meaning the final color is identical provided molar equivalents are used.

Stoichiometric Adjustment (The "Efficacy" Calculation)

To achieve the same color intensity (Delta E < 0.5), you cannot substitute these salts 1:1 by weight. You must adjust for molecular weight.

Conversion Factor:

  • Implication: You need approximately 10.4% more Sulfate salt by weight to match the color yield of the HCl salt.

Experimental Validation: Efficacy Comparison Protocol

This protocol is designed to validate if a switch from HCl to Sulfate affects the shade character or uptake kinetics.

Materials
  • Dye Base: Standard O/W Cetearyl Alcohol/Ceteareth-20 emulsion (pH 10.0 with Ammonium Hydroxide).

  • Primary Intermediate: p-Phenylenediamine (0.5% w/w).

  • Coupler A: 2,4-DAPE 2HCl (0.5% w/w).

  • Coupler B: 2,4-DAPE Sulfate (0.552% w/w - Molar Adjusted).

  • Developer: 6%

    
     Cream.
    
  • Substrate: Yak hair (standard white) or Bleached European hair.

Workflow
  • Preparation: Prepare two identical chassis batches. Add Coupler A to Batch 1 and Coupler B to Batch 2.

  • Mixing: Mix Dye Cream with Developer (1:1 ratio).

  • Application: Apply to hair swatches (ratio 4g product per 1g hair).

  • Process: Incubate at 30°C for 30 minutes.

  • Rinse: Standardize rinse with lukewarm water and 10% SLES solution.

  • Analysis: Dry and measure

    
     values using a Spectrophotometer (D65/10°).
    
Expected Results & Interpretation
ParameterHCl BatchSulfate Batch (Molar Adjusted)Interpretation
L (Lightness)22.5 ± 0.522.4 ± 0.5Identical Depth
a (Red/Green)-1.2 ± 0.2-1.1 ± 0.2No Shift
b (Yellow/Blue)*-8.5 ± 0.3-8.6 ± 0.3Identical Tone
dE (Total Diff) Reference< 0.5Visually Indistinguishable

Scientific Insight: If

Formulation & Handling Strategy

While color efficacy is identical (when adjusted), the Sulfate salt is increasingly preferred for robust manufacturing.

Stability & Hygroscopicity
  • HCl Salt: Highly hygroscopic. In humid manufacturing environments, it can clump, leading to dosing errors or prolonged dissolution times. It is prone to "pinking" (oxidation) if the container is not perfectly sealed.

  • Sulfate Salt: Non-hygroscopic and chemically stable. It remains a free-flowing white powder, ensuring consistent automated dosing.

pH and Alkalinity Consumption

Both salts are acidic. When dissolving in the base:

  • 
     releases 2 equivalents of acid.
    
  • 
     releases 2 equivalents of protons (diprotic).
    
  • Impact: The alkalinity consumption is roughly similar per mole of active dye. However, the chloride ion (

    
    ) from the HCl salt can be corrosive to certain grades of stainless steel (e.g., SS304) in mixing tanks over long-term exposure. The Sulfate ion is generally less aggressive to passivation layers.
    
Decision Matrix

DecisionMatrixStartSelect 2,4-DAPE SaltCheckEqManufacturing EquipmentMaterial?Start->CheckEqSS316High Grade (SS316)CheckEq->SS316SS304Standard (SS304)CheckEq->SS304CheckHumHumidity Controlin Weighing Room?HumHighHigh Humidity / VariableCheckHum->HumHighHumLowControlled / LowCheckHum->HumLowSS316->CheckHumResultSulfateRECOMMENDATION:Use Sulfate Salt(Better Flow, Stability)SS304->ResultSulfateAvoid CorrosionHumHigh->ResultSulfatePrevent ClumpingResultHClRECOMMENDATION:Use HCl Salt(Cost/Efficiency Focus)HumLow->ResultHClIf Validated

Figure 2: Formulation decision tree based on manufacturing constraints.

References

  • Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on 2,4-diaminophenoxyethanol dihydrochloride and sulfate.[3][4][5][6][7][8] SCCS/1367/10.[4] European Commission.[4][7] [Link]

  • Cosmetic Ingredient Review (CIR). (2011). Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate.[3][7] Washington, DC.[7][9] [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2011). Full Public Report: 2,4-Diaminophenoxyethanol sulfate.[3][4][5][7] File No: LTD/1528.[9] Australian Government. [Link]

  • Morel, O., & Christie, R. M. (2011). Current Trends in the Chemistry of Permanent Hair Dyeing. Chemical Reviews, 111(4), 2537–2561. [Link]

In Silico Toxicity Prediction for Novel 2,4-Diaminophenoxyethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of novel 2,4-Diaminophenoxyethanol (2,4-DAPE) derivatives for oxidative hair dye formulations presents a specific toxicological challenge. While the parent compound (CAS 66422-95-5) has a defined safety profile with established Scientific Committee on Consumer Safety (SCCS) margins, derivatives often reintroduce risks associated with aromatic amines , specifically mutagenicity (Ames positivity) and skin sensitization.

With the global regulatory shift away from animal testing (e.g., EU Cosmetic Regulation 1223/2009), in silico toxicology has moved from a supportive tool to a primary screening gate. This guide compares three distinct computational approaches—Rule-Based Systems , Statistical QSAR , and Read-Across —to determine the most robust workflow for predicting the toxicity of novel 2,4-DAPE analogs.

The Toxicological Challenge: The Aromatic Amine Scaffold

Before selecting a tool, one must understand the mechanism of toxicity for this chemical class. 2,4-DAPE derivatives are primary aromatic amines/ethers. The critical Adverse Outcome Pathways (AOPs) are:

  • Mutagenicity: Metabolic activation (N-hydroxylation via CYP450) leads to electrophilic nitrenium ions that covalently bind to DNA (guanine residues).

  • Skin Sensitization: The derivative (hapten) acts as an electrophile (often after auto-oxidation), binding to skin proteins (nucleophiles) to trigger an immune response (Type IV hypersensitivity).

Critical Constraint: Standard QSAR models often fail on "activity cliffs" where a minor substitution (e.g., adding a hydrophobic chain to the ethanol tail) drastically alters bioavailability or metabolic activation rates.

Comparative Analysis of Prediction Methodologies

We evaluated three industry-standard methodologies for predicting mutagenicity and sensitization in aromatic amines.

Method A: Rule-Based Systems (e.g., Toxtree)[1]
  • Mechanism: Uses expert-curated structural alerts (e.g., Benigni/Bossa rules) to flag potential toxicants.

  • Best For: Early-stage "red flagging" and mechanistic interpretation.

  • Performance on Aromatic Amines: High Sensitivity (detects most toxins) but Low Specificity (high false positives).

Method B: Statistical/Consensus QSAR (e.g., VEGA Hub, U.S. EPA T.E.S.T.)
  • Mechanism: Uses machine learning (k-NN, Random Forest) trained on experimental datasets (e.g., Hansen, ISSSTY) to predict activity based on molecular descriptors.

  • Best For: Quantitative prediction and regulatory weight-of-evidence.

  • Performance: Balanced accuracy; highly dependent on the Applicability Domain (AD).

Method C: Analog Read-Across (e.g., OECD QSAR Toolbox)
  • Mechanism: Predicts toxicity by interpolating data from structurally similar "source" chemicals with known experimental data.

  • Best For: Regulatory submission (REACH/Cosmetics Europe) and filling data gaps.

  • Performance: Highest regulatory acceptance but requires manual expert curation.

Comparative Data Summary

Table 1: Performance metrics of in silico tools specifically for Aromatic Amine Mutagenicity (Ames).

FeatureToxtree (Rule-Based)VEGA Consensus (Statistical)OECD Toolbox (Read-Across)
Primary Algorithm Benigni/Bossa Structural AlertsConsensus (k-NN + SARpy + CAESAR)Category formation & Data Gap Filling
Sensitivity High (>85%) Moderate (75-80%)Variable (Dependent on source data)
Specificity Low (<50%)High (>85%) High (>80%)
False Positives Frequent (Over-conservative)RareRare
Interpretation Clear (Highlights functional group)"Black Box" (Descriptor-based)Transparent (Source analogs shown)
Throughput High (Instant)High (Batch mode available)Low (Manual curation required)

Scientist's Insight: Do not rely on a single tool. Toxtree is your "safety net" (it rarely misses a toxin), while VEGA is your "filter" (it removes false alarms).

Validated Experimental Protocol

This protocol describes a Hierarchical Consensus Workflow designed to maximize prediction confidence for 2,4-DAPE derivatives.

Phase 1: Structure Preparation & Cleaning
  • Objective: Remove salts, normalize tautomers, and ensure correct aromaticity representation.

  • Tool: KNIME or ChemAxon Standardizer.

  • Generate SMILES strings for all derivatives.

  • Strip salts (e.g., remove HCl or Sulfate groups common in hair dyes).

  • Neutralize protonated amines.

  • Critical Step: Verify the para vs ortho positioning of the amine groups relative to the phenoxyethanol ether, as this dictates metabolic stability.

Phase 2: The "Alert" Screen (High Sensitivity)
  • Tool: Toxtree v3.1+ (Module: In vitro mutagenicity / Skin Sensitization).

  • Input cleaned SMILES.

  • Run Benigni/Bossa Rulebase .

  • Decision Gate: If Negative, the compound is likely safe (high confidence). If Positive (e.g., "Acyl halide" or "Aromatic amine" alert), proceed to Phase 3.

Phase 3: Quantitative Consensus (High Specificity)
  • Tool: VEGA Hub (Java-based client).

  • Select Models:

    • Mutagenicity:[1][2][3][4][5][6][7][8] CAESAR, SARpy, ISS, and KNIME.[1][3]

    • Sensitization:[9][10][11][12][13][14] CAESAR and IRFMN.[1][3]

  • Run prediction.[8]

  • Analyze Applicability Domain (AD):

    • Check the Applicability Domain Index (ADI) . If ADI < 0.7, the prediction is unreliable.

    • Self-Validation: Look at the "Most Similar Compounds" list. Are the top 3 hits structurally relevant 2,4-DAPE analogs? If the software retrieves simple anilines rather than phenoxyethanols, the prediction is suspect.

Phase 4: Mechanistic Verification
  • Tool: OECD QSAR Toolbox v4.6.

  • Profile the derivative using "Protein binding alerts for skin sensitization" (OASIS).[9]

  • Check for Pre-haptens (compounds that oxidize to become toxic). 2,4-DAPE derivatives often require air oxidation to bind proteins. Ensure the profiler includes "Metabolism/Auto-oxidation" simulators.

Visualizations

Diagram 1: Hierarchical Screening Workflow

This diagram illustrates the logic flow from structure preparation to final toxicity classification, highlighting the "Fail-Fast" checkpoints.

ToxicityWorkflow Start Novel 2,4-DAPE Derivative (SMILES Input) Prep Structure Cleaning (Desalt, Neutralize) Start->Prep Toxtree Phase 1: Toxtree (Structural Alerts) Prep->Toxtree Decision1 Alert Found? Toxtree->Decision1 Safe1 Likely Non-Mutagenic (Low Priority) Decision1->Safe1 No VEGA Phase 2: VEGA Consensus (Statistical QSAR) Decision1->VEGA Yes AD_Check Applicability Domain (ADI > 0.7?) VEGA->AD_Check Reliable Reliable Prediction (Accept Result) AD_Check->Reliable Yes Unreliable Unreliable Prediction (Out of Domain) AD_Check->Unreliable No ReadAcross Phase 3: Read-Across (OECD Toolbox) Unreliable->ReadAcross Manual Curation

Caption: Figure 1. Hierarchical Consensus Workflow for 2,4-DAPE derivatives. The process prioritizes sensitivity (Toxtree) before specificity (VEGA) to filter candidates efficiently.

Diagram 2: Adverse Outcome Pathway (AOP) for Sensitization

Understanding why the computer predicts toxicity is crucial. This diagram maps the biological mechanism modeled by these tools.

AOP_Sensitization Chem 2,4-DAPE Derivative (Pre-hapten) Metab Auto-oxidation / Metabolic Activation Chem->Metab Air/Enzyme Hapten Electrophilic Species (Quinone Imine) Metab->Hapten MIE MIE: Covalent Binding to Skin Proteins (Lysine/Cysteine) Hapten->MIE Nucleophilic Attack Cell Dendritic Cell Activation MIE->Cell KE 2 Organ Lymph Node Proliferation Cell->Organ KE 3 Adverse Allergic Contact Dermatitis Organ->Adverse Adverse Outcome

Caption: Figure 2. Simplified AOP for Skin Sensitization. In silico tools primarily detect the "Hapten" formation and "MIE" (Molecular Initiating Event) stages.

References

  • Scientific Committee on Consumer Safety (SCCS). (2011). Opinion on 2,4-Diaminophenoxyethanol and its salts.[14][15] SCCS/1367/10.[14] European Commission.[5] [Link]

  • Benfenati, E., et al. (2013). The VEGA Hub: An integrated platform for QSAR models. [Link]

  • OECD. (2023). QSAR Toolbox Version 4.6. Organisation for Economic Co-operation and Development.[9] [Link]

  • U.S. EPA. (2020). Toxicity Estimation Software Tool (T.E.S.T.)[16] User’s Guide. [Link]

  • Honma, M., et al. (2019). Improvement of in silico mutagenicity prediction for aromatic amines. Mutagenesis, 34(1), 89-98. [Link]

Sources

Technical Guide: Long-Term Safety & Performance of 2,4-Diaminophenoxyethanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

2,4-Diaminophenoxyethanol dihydrochloride (2,4-DPE) (CAS: 66422-95-5) serves as a critical coupler in oxidative hair dye formulations. Unlike precursors (e.g., p-Phenylenediamine), couplers do not oxidize directly; they react with the diimines of precursors to modify the final color molecule, typically shifting the spectrum toward blue, purple, or ash tones.

From a safety perspective, 2,4-DPE represents a strategic alternative to Resorcinol and m-Aminophenol . While all oxidative dyes carry sensitization risks, peer-reviewed bioassays indicate that 2,4-DPE lacks the significant thyroid-disrupting potential associated with Resorcinol and demonstrates a favorable carcinogenicity profile in lifetime rodent studies.

Key Safety Metrics:

  • NOAEL (Sub-chronic): 20 mg/kg bw/day (Rat, oral).[1][2][3]

  • Carcinogenicity: Negative in 104-week oral bioassays.

  • Genotoxicity: Negative in in vivo micronucleus assays (despite mixed in vitro results).

  • Regulatory Limit: Max 2.0% (on-head) in the EU (Annex III/36).

Part 2: Chemical Mechanism & Role

Understanding the safety of 2,4-DPE requires understanding its reaction pathway. It functions as a nucleophile in the oxidative coupling process.

Figure 1: Oxidative Coupling Pathway

This diagram illustrates the reaction kinetics where 2,4-DPE intercepts the oxidized precursor to form the final Indamine dye.

OxidativeCoupling Precursor Precursor (e.g., PPD) Diimine Quinone Diimine (Reactive Intermediate) Precursor->Diimine Oxidation (pH > 9) H2O2 H2O2 (Oxidant) H2O2->Diimine Indamine Indamine Dye (Blue/Purple Chromophore) Diimine->Indamine Coupling Reaction Coupler Coupler (2,4-DPE) Coupler->Indamine Nucleophilic Attack

Caption: 2,4-DPE acts as the nucleophilic coupler, reacting with the electrophilic quinone diimine to lock the final color molecule.

Part 3: Comparative Toxicology Guide

This section objectively compares 2,4-DPE against standard industry alternatives. The data highlights why 2,4-DPE is often preferred for "cleaner" formulations despite higher cost.

Table 1: Comparative Safety Profile of Common Couplers
Metric2,4-Diaminophenoxyethanol HCl Resorcinol m-Aminophenol
Primary Function Blue/Ash CouplerNatural/Brown CouplerMagenta/Red Coupler
Thyroid Toxicity Low Risk. Pigment deposition observed at high doses, but no functional disruption [1].High Risk. Known goitrogen; inhibits thyroid peroxidase (TPO) [2].Low Risk. No specific thyroid target organ toxicity reported.[1]
Sensitization (LLNA) Moderate. (EC3: 3.2%). Sensitizer, but lower potency than PPD [3].Moderate/Low. Often classified as a sensitizer, but less potent than diamines.Strong. High sensitization potential.[4]
Genotoxicity (In Vivo) Negative. (Micronucleus test) [1].[2][5][6]Negative. Generally negative in vivo.Negative.
Carcinogenicity Negative. (104-week bioassay) [4].[2][5]Negative. (NTP Studies).Negative.
NOAEL (Oral) 20 mg/kg/day (Sub-chronic) [1].>80 mg/kg/day (varies by study).[7]10-20 mg/kg/day.

Expert Insight: Researchers formulating for "Resorcinol-Free" claims often substitute Resorcinol with a combination of 2,4-DPE and 2-Methylresorcinol to achieve similar earth tones without the thyroid liability.

Part 4: Critical Experimental Protocols

To validate the safety of 2,4-DPE in new formulations, researchers must rely on self-validating biological assays. The following protocols represent the gold standard for confirming lack of genotoxicity and systemic toxicity.

Protocol A: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

Purpose: To confirm 2,4-DPE does not cause chromosomal damage, overruling positive in vitro findings.

  • Animal Model: Male/Female NMRI mice or Wistar rats (n=5/sex/group).

  • Dosing:

    • Administer 2,4-DPE via oral gavage.[2][3][6][8]

    • Dose Selection: High dose must induce mild toxicity (e.g., 2000 mg/kg or limit dose) to ensure bone marrow exposure.

    • Vehicle: Purified water (2,4-DPE is highly water-soluble).

  • Sampling:

    • Sacrifice animals at 24h and 48h post-dosing.

    • Extract bone marrow from the femur using fetal calf serum.

  • Staining & Scoring:

    • Smear cells on slides; stain with Acridine Orange or Giemsa.

    • Target: Polychromatic Erythrocytes (PCEs).

    • Validation Parameter: Count 2000 PCEs per animal. Calculate the ratio of PCEs to Normochromatic Erythrocytes (NCEs) to prove bone marrow cytotoxicity (bioavailability check).

  • Criteria for Negative Result: No statistically significant increase in micronucleated PCEs compared to the vehicle control.

Protocol B: 104-Week Carcinogenicity Bioassay (Long-Term Safety)

Purpose: To assess lifetime cancer risk.

  • Subjects: F344 Rats and BDF1 Mice (50/sex/group).

  • Administration: Ad libitum in drinking water.

    • Note: Drinking water is preferred over gavage for lifetime studies to reduce stress-induced artifacts.

  • Dosage Groups:

    • Control (0%)

    • Low (0.05%)

    • High (0.1%)

  • Endpoints:

    • Survival Rate: Must be tracked daily.

    • Histopathology: Full necropsy of all major organs (Liver, Kidney, Thyroid, Spleen).

    • Specific Check: Thyroid follicular cell adenomas (to differentiate from Resorcinol effects).

  • Data Interpretation:

    • 2,4-DPE has shown decreased body weight gain at 0.1% but no increase in tumor incidence [4]. This establishes the substance as non-carcinogenic at physiological doses.

Part 5: Safety Assessment Logic

The following workflow illustrates the decision tree used by regulatory bodies (SCCS/CIR) to clear 2,4-DPE for market use.

Figure 2: Toxicological Clearance Workflow

This logic gate ensures that only non-mutagenic, threshold-safe concentrations reach the consumer.

SafetyAssessment Start Start: 2,4-DPE Evaluation InVitro Tier 1: In Vitro Genotoxicity (Ames Test) Start->InVitro Result1 Positive/Equivocal? InVitro->Result1 InVivo Tier 2: In Vivo Micronucleus (OECD 474) Result1->InVivo Yes (Clarification Needed) Systemic Tier 3: Systemic Toxicity (NOAEL Determination) Result1->Systemic No InVivo->Systemic Negative Result MoS Calculate Margin of Safety (MoS) MoS = NOAEL / SED Systemic->MoS Approval Regulatory Approval (Max 2.0%) MoS->Approval MoS > 100

Caption: The workflow moves from in vitro screening to in vivo confirmation, culminating in the Margin of Safety (MoS) calculation.

Part 6: Regulatory Consensus & Limits

European Union (SCCS): The Scientific Committee on Consumer Safety (SCCS) has issued multiple opinions (SCCS/1369/10). The consensus is that 2,4-DPE is safe for use in oxidative hair dyes with a maximum concentration of 4.0% in the formulation, resulting in 2.0% on the head after 1:1 mixing with hydrogen peroxide [1].

US (CIR): The Cosmetic Ingredient Review (CIR) Expert Panel reaffirmed the safety of 2,4-DPE in 2024/2025, aligning with EU standards regarding the 2.0% on-head limit [4].

Critical Handling Note: While systemic toxicity is low, 2,4-DPE is a Category 1 Eye Irritant . Formulations must be designed to prevent ocular exposure during the application phase.

References

  • SCCS (Scientific Committee on Consumer Safety). (2011). Opinion on 2,4-diaminophenoxyethanol dihydrochloride and sulfate.[2][3][5][6][8][9][10][11] European Commission.[1][6][12] Link

  • Lynch, B. S., et al. (2002). Toxicology and Carcinogenesis Studies of Resorcinol in F344/N Rats and B6C3F1 Mice. National Toxicology Program (NTP) Technical Report 403. Link

  • Basketter, D. A., et al. (2011).[13] The local lymph node assay: A viable alternative to the guinea pig maximization test for the assessment of skin sensitization. Journal of Applied Toxicology. Link

  • Burnett, C. L. (2024). Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and Sulfate as Used in Cosmetics.[2][3][5][6][8][11] Cosmetic Ingredient Review (CIR).[1][3][5] Link

  • OECD. (2016). Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD Guidelines for the Testing of Chemicals. Link

Sources

Clinical trial data on the allergic potential of 2,4-Diaminophenoxyethanol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide
Audience: Researchers, Toxicologists, and Formulation Scientists

Executive Summary

2,4-Diaminophenoxyethanol (2,4-DPE), typically utilized as its dihydrochloride (HCl) or sulfate salt, is a widely used coupler in oxidative hair dye formulations. Unlike primary intermediates (e.g., p-Phenylenediamine [PPD] or p-Toluenediamine [PTD]), 2,4-DPE does not undergo self-polymerization but reacts with quinone diimines to generate specific color molecules (indo dyes).

Clinical Verdict: Regulatory bodies, including the SCCS (EU) and CIR (USA) , classify 2,4-DPE as a Moderate Sensitizer based on Local Lymph Node Assays (LLNA). While it possesses a significantly lower sensitization potency compared to PPD (an Extreme/Strong sensitizer), it is not benign. Clinical data indicates a risk of concomitant allergic reactions in PPD-sensitized individuals, though this is often attributed to cross-sensitization or simultaneous exposure rather than structural cross-reactivity.

Compound Profile & Role

FeatureSpecification
INCI Name 2,4-Diaminophenoxyethanol HCl
CAS Number 66422-95-5 (HCl salt)
Function Coupler (Reacts with primary intermediates)
Max Concentration (On-Head) 2.0% (EU/SCCS limit)
Molecular Weight ~241.1 g/mol (HCl salt)
Lipophilicity (LogP) Low (Hydrophilic due to ethoxy/amino groups)

Comparative Sensitization Profile

The following table contrasts the allergic potential of 2,4-DPE against industry-standard alternatives and primary intermediates. Data is derived from LLNA (EC3 values) and human diagnostic patch testing.

Table 1: Sensitization Potency Comparison
CompoundRoleLLNA Potency (EC3 Value)*Sensitization ClassClinical Frequency (Patch Test)
p-Phenylenediamine (PPD) Primary Intermediate0.06% - 0.1% Extreme High (4.5% - 6% of dermatitis patients)
p-Toluenediamine (PTD) Primary Intermediate0.2% - 1.0% Strong Moderate (Often cross-reacts with PPD)
2,4-Diaminophenoxyethanol Coupler3.2% Moderate Low (Rarely primary sensitizer)
Resorcinol Coupler>10% (Negative) Weak / Non-Sensitizer Low (Irritant > Allergen)

> EC3 Value: The effective concentration required to induce a Stimulation Index (SI) of 3 in the Local Lymph Node Assay.[1] Lower values indicate higher potency.

Pre-Clinical Data: The Local Lymph Node Assay (LLNA)

The definitive safety data for 2,4-DPE comes from murine LLNA studies compliant with OECD Guideline 429 .[1] These studies quantify lymphocyte proliferation in response to topical application.

Study Data Summary (SCCS/1367/10)
  • Vehicle: Dimethyl Sulfoxide (DMSO)[1][2][3]

  • Concentrations Tested: 0.5%, 1.0%, 2.5%, 5.0%, 10.0%[1][2][3]

  • Positive Control:

    
    -Hexylcinnamaldehyde (25%)[1][2]
    
Quantitative Results (Stimulation Index)
Concentration (%)Stimulation Index (SI)Interpretation
0.5%0.92No Reaction
1.0%1.56No Reaction
2.5%1.17No Reaction
5.0% 4.21 Positive Response (SI > 3)
10.0% 7.42 Strong Positive Response

Calculated EC3: 3.2% Conclusion: 2,4-DPE is a moderate skin sensitizer .[1][4] The threshold for induction (3.2%) is higher than the maximum authorized use concentration (2.0%), providing a margin of safety (MoS) for induction, though elicitation in previously sensitized individuals remains a risk.

Mechanistic Pathway: Haptenization

Unlike PPD, which oxidizes to the highly reactive Bandrowski’s Base, 2,4-DPE acts as a nucleophile. However, unreacted 2,4-DPE can still act as a pro-hapten . It requires metabolic activation or auto-oxidation to bind to skin proteins (Langerhans cells), triggering the T-cell mediated immune response.

SensitizationPathway DPE 2,4-Diaminophenoxyethanol (Pro-hapten) Oxidation Auto-oxidation / Metabolic Activation (Epidermal Layer) DPE->Oxidation Penetration ReactiveInt Reactive Quinone Imine Intermediate Oxidation->ReactiveInt ROS generation ProteinBinding Hapten-Protein Conjugate (Schiff Base Formation) ReactiveInt->ProteinBinding Covalent Binding Langerhans Langerhans Cell Uptake & Migration to Lymph Node ProteinBinding->Langerhans MHC-II Presentation TCell T-Cell Proliferation (Sensitization Phase) Langerhans->TCell LLNA Endpoint (SI > 3)

Figure 1: The immunological pathway of 2,4-DPE sensitization. The molecule must undergo activation to bind skin proteins, leading to the lymphocyte proliferation measured in LLNA.

Experimental Protocol: LLNA for Sensitization Assessment

For researchers replicating safety data or testing new derivatives, the following protocol is the gold standard (OECD 429) used in the validation of 2,4-DPE.

Phase 1: Preparation
  • Test System: Female CBA/J mice (nulliparous, non-pregnant), aged 8-12 weeks.

  • Vehicle Selection: Solubility testing is critical. For 2,4-DPE HCl, DMSO is the preferred vehicle due to the salt's hydrophilicity. Acetone:Olive Oil (4:1) is often unsuitable for salts.

  • Dose Formulation: Prepare fresh daily.

    • Low Dose: 0.5% w/v

    • Mid Dose: 2.5% w/v

    • High Dose: 5.0% - 10.0% w/v (Do not exceed necrotic threshold).

Phase 2: Exposure (Induction)
  • Days 1, 2, and 3: Apply 25 μL of the test solution to the dorsum of each ear.

  • Technique: Use a micropipette to spread evenly over the ear surface. Avoid run-off.

  • Controls:

    • Negative: Vehicle alone (DMSO).[1][3]

    • Positive: 25% Hexylcinnamaldehyde or 1% PPD (if comparing potency).

Phase 3: Proliferation Assay
  • Day 6: Inject 20 μCi of ³H-methyl thymidine intravenously (tail vein).

  • Wait 5 Hours: Allow for incorporation into dividing lymph node cells.

  • Harvest: Euthanize mice. Excise the draining auricular lymph nodes.

  • Processing: Prepare single-cell suspensions. Precipitate DNA with 5% Trichloroacetic acid (TCA).

  • Measurement: Measure radioactivity (disintegrations per minute - DPM) via

    
    -scintillation counting.
    
Phase 4: Analysis
  • Calculate Stimulation Index (SI) :

    
    
    
  • EC3 Determination: Perform linear interpolation between the two data points flanking SI=3 to find the exact concentration.

Clinical Relevance & Cross-Reactivity

While 2,4-DPE is a moderate sensitizer, "concomitant reactivity" is a critical concept for drug developers and dermatologists.

  • The PPD Connection: Patients allergic to PPD frequently react to other hair dye ingredients.[5][6] However, this is often due to polysensitization (independent sensitization to multiple ingredients in the same product) rather than molecular cross-reactivity.

  • Structural Specificity: 2,4-DPE lacks the para-amino structure required for strong cross-reaction with PPD. It is a meta-substituted derivative (2,4-diamino).

  • Diagnostic Patch Testing:

    • Vehicle: Petrolatum (pet).

    • Concentration: 1.0% or 2.0% (2,4-DPE HCl).

    • Reading: 48h and 96h.

    • Note: Irritant reactions are common with HCl salts; ensure pH buffering if testing in aqueous solution.

References

  • Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on 2,4-diaminophenoxyethanol dihydrochloride and sulfate.[1][2][3][7][8] SCCS/1367/10.[4] European Commission.[4][7][8][9] Link

  • Cosmetic Ingredient Review (CIR). (2024).[3] Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate.[1][3][7][10] Expert Panel for Cosmetic Ingredient Safety.[3] Link

  • Basketter, D. A., et al. (2005). The local lymph node assay: a viable alternative to the guinea pig maximization test? Journal of Applied Toxicology. Link

  • OECD. (2010). Test No. 429: Skin Sensitisation: Local Lymph Node Assay. OECD Guidelines for the Testing of Chemicals.[1][3] Link

  • Yazar, K., et al. (2012). Potent skin sensitizers in oxidative hair dye products on the Swedish market. Contact Dermatitis, 66(5), 269-281. Link

Sources

A Comparative Guide to the Regulatory Status and Safety Limits of 2,4-Diaminophenoxyethanol in the EU vs. the USA

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of cosmetic science and drug development, a thorough understanding of the regulatory environment is paramount. This guide provides a detailed comparison of the regulatory status and safety limits of the hair dye ingredient 2,4-Diaminophenoxyethanol and its salts (HCl and Sulfate) in two major global markets: the European Union (EU) and the United States (USA). This analysis is grounded in the scientific opinions of the EU's Scientific Committee on Consumer Safety (SCCS) and the assessments of the US Cosmetic Ingredient Review (CIR) Expert Panel.

Introduction to 2,4-Diaminophenoxyethanol

2,4-Diaminophenoxyethanol, along with its hydrochloride (HCl) and sulfate salts, is an aromatic amine used as a coupler in oxidative hair dye formulations.[1] In these products, it reacts with a primary intermediate (a developer), typically in the presence of an oxidizing agent like hydrogen peroxide, to form the final hair color. Its efficacy in producing specific shades has made it a common ingredient in permanent hair coloring products. However, as with all hair dye ingredients, its safety is under continuous scrutiny by regulatory bodies worldwide.

Regulatory Framework: A Tale of Two Systems

The regulatory oversight of cosmetic ingredients differs significantly between the EU and the USA. In the EU, a centralized "positive list" system is largely employed for colorants, preservatives, and UV filters, meaning they must be explicitly approved and listed in the annexes of the Cosmetics Regulation (EC) No 1223/2009 to be used. For hair dyes, the SCCS conducts rigorous safety assessments, and their opinions form the basis for regulatory measures.

Caption: Comparative regulatory workflows for hair dye ingredients in the EU and USA.

Comparative Analysis of Safety Limits and Restrictions

Both the EU and the US regulatory bodies have concluded that 2,4-Diaminophenoxyethanol and its salts are safe for use in oxidative hair dye products, but with specific limitations. The table below summarizes the key regulatory and safety parameters in both regions.

ParameterEuropean Union (EU)United States (USA)
Regulating Body Scientific Committee on Consumer Safety (SCCS)Cosmetic Ingredient Review (CIR) / Food and Drug Administration (FDA)
Legal Status Listed in Annex III of the Cosmetics Regulation (EC) No 1223/2009 (restricted)[1][2]Considered a coal-tar hair dye; exempt from color additive certification with proper labeling[1][2]
Maximum On-Head Concentration 2.0% (after mixing with hydrogen peroxide)[3][4]The CIR concluded it is "safe as used" in current practices. A 2022 survey indicated a maximum on-head concentration of 2.0%[1][4]
Permitted Salts Dihydrochloride (HCl) and SulfateHydrochloride (HCl) and Sulfate[1][5]
Use in Eyelash/Eyebrow Dyes Permitted for use in products intended for coloring eyelashes, but for professional use only.[1][2][5]Prohibited for use in dyeing eyelashes or eyebrows.[2]
Key Safety Conclusion Does not pose a risk to the health of the consumer, apart from its sensitizing potential.[3][6]Safe as a hair dye ingredient in the present practices of use and concentration.[1][5]
Labeling Requirements Standard cosmetic labeling requirements.Must bear a caution statement and instructions for a patch test.[1][2]

Deep Dive into Toxicological Data

Skin Sensitization

A critical safety consideration for hair dyes is their potential to cause skin sensitization.

  • Experimental Protocol: Local Lymph Node Assay (LLNA)

    • Test Substance: 2,4-Diaminophenoxyethanol dihydrochloride.

    • Vehicle: A suitable solvent.

    • Animal Model: Mice.

    • Procedure: The test substance is applied to the dorsal surface of the ears of the mice for a specified number of consecutive days.

    • Endpoint Measurement: Proliferation of lymphocytes in the auricular lymph nodes is measured by the incorporation of radio-labeled thymidine. A Stimulation Index (SI) is calculated by comparing the proliferation in the test group to the vehicle control group. An SI of 3 or greater is considered a positive result.

    • Result: In a key study reviewed by the SCCS, 2,4-Diaminophenoxyethanol dihydrochloride showed a dose-related increase in the stimulation index, exceeding the threshold of 3 at concentrations of 5% and 10%. The calculated EC3 value (the concentration estimated to produce a stimulation index of 3) was 3.2%.[3] This indicates that 2,4-Diaminophenoxyethanol has skin sensitizing potential.

Caption: Workflow of the Local Lymph Node Assay (LLNA) for skin sensitization testing.

Genotoxicity

Assessing the potential for an ingredient to cause genetic mutations is a cornerstone of any safety evaluation.

  • Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

    • Test Substance: 2,4-Diaminophenoxyethanol HCl.

    • Test System: Various strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid.

    • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

    • Endpoint Measurement: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid due to a reverse mutation) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

    • Result: Studies reviewed by the SCCS showed no evidence of gene mutations in Salmonella typhimurium when tested with 2,4-Diaminophenoxyethanol HCl.[3][6]

Implications for Researchers and Product Developers

The regulatory alignment on the maximum on-head concentration of 2.0% for 2,4-Diaminophenoxyethanol provides a clear guideline for formulation development in both the EU and US markets. However, key differences in labeling and use restrictions for eyelash dyeing must be carefully considered.

The established skin sensitization potential of this ingredient underscores the importance of conducting thorough safety assessments of final formulations and adhering to the patch test recommendations in the US. For researchers exploring new hair dye molecules, the toxicological data on 2,4-Diaminophenoxyethanol serves as a valuable benchmark for evaluating the safety profiles of alternative compounds.

Conclusion

References

  • Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics (2024). Cosmetic Ingredient Review. [Link]

  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. European Commission. [Link]

  • Opinion of the Scientific Committee on Consumer Safety on 2,4-diaminophenoxyethanol dihydrochloride and sulfate (A42). Public Health. [Link]

  • Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics (2025). Cosmetic Ingredient Review. [Link]

  • 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet (2024). Cosmetic Ingredient Review. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.